molecular formula C7H8Cl2O B2874444 2-(Dichloromethylene)cyclohexanone CAS No. 10412-36-9

2-(Dichloromethylene)cyclohexanone

Cat. No.: B2874444
CAS No.: 10412-36-9
M. Wt: 179.04
InChI Key: GIGMHHYQSSDICJ-UHFFFAOYSA-N
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Description

2-(Dichloromethylene)cyclohexanone is a specialized organic compound belonging to the class of substituted cyclohexanones. Its unique structure, featuring a dichloromethylene group, makes it a valuable and versatile building block in synthetic organic chemistry for research and development purposes. This compound is particularly useful as a key synthetic intermediate. It can be utilized in cyclization reactions to construct complex carbocyclic frameworks often found in natural products and active pharmaceutical ingredients (APIs). Furthermore, the reactive dichloromethylene moiety allows it to serve as an electrophile in nucleophilic addition reactions or undergo further functionalization, such as carbon-carbon cross-coupling, to introduce structural diversity into target molecules. Researchers also employ this ketone in the study of reaction mechanisms and in the development of new methodologies, such as novel annulation or halogenation processes. This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the relevant safety data sheet (SDS) and handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(dichloromethylidene)cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2O/c8-7(9)5-3-1-2-4-6(5)10/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGMHHYQSSDICJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(=C(Cl)Cl)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-(Dichloromethylene)cyclohexanone: Synthesis, Structure, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 2-(dichloromethylene)cyclohexanone, a reactive α,β-unsaturated ketone. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from established chemical principles and data from analogous compounds to present a detailed profile. The guide covers its molecular structure, predicted physicochemical and spectroscopic properties, a plausible synthetic route based on literature precedent, and an exploration of its potential reactivity and applications, particularly for professionals in drug discovery and chemical research.

Introduction

2-(Dichloromethylene)cyclohexanone is a halogenated α,β-unsaturated ketone with a structure that suggests a high degree of reactivity and potential as a versatile synthetic intermediate. The exocyclic dichloromethylene group, in conjugation with the cyclohexanone carbonyl, creates a unique electronic environment, making the molecule susceptible to a variety of nucleophilic and electrophilic attacks. While not a widely commercialized or extensively studied compound, its structural motifs are of significant interest in the synthesis of complex organic molecules and potential pharmacophores. This guide aims to provide a detailed theoretical and practical framework for researchers and scientists interested in the chemistry and potential utility of this compound.

Molecular Structure and Physicochemical Properties

The structure of 2-(dichloromethylene)cyclohexanone features a six-membered cyclohexanone ring with a dichloromethylene group attached to the α-carbon.

Table 1: Predicted Physicochemical Properties of 2-(Dichloromethylene)cyclohexanone

PropertyPredicted Value/InformationBasis for Prediction
Molecular Formula C₇H₈Cl₂O-
Molecular Weight 179.04 g/mol -
Appearance Likely a colorless to pale yellow liquid or low-melting solidAnalogy with similar α,β-unsaturated ketones and chlorinated hydrocarbons.
Boiling Point Estimated to be in the range of 200-230 °CHigher than cyclohexanone (155.6 °C) due to increased molecular weight and polarity.
Solubility Soluble in common organic solvents (e.g., dichloromethane, diethyl ether, ethyl acetate); sparingly soluble in water.Polarity of the carbonyl group and the lipophilic nature of the hydrocarbon backbone and chloro-substituents.[1][2][3]
Density Estimated to be ~1.2-1.3 g/mLHigher than water due to the presence of chlorine atoms.

Synthesis of 2-(Dichloromethylene)cyclohexanone

A plausible and documented method for the synthesis of 2-(dichloromethylene)cyclohexanone involves the reaction of cyclohexanone with triphenylphosphine and carbon tetrachloride. This reaction is a variation of the Appel reaction, which is typically used to convert alcohols to alkyl halides.[2][4] In the case of enolizable ketones, this reagent system can convert the carbonyl group into a dichloromethylene group.

A key publication by Isaacs and Kirkpatrick (1972) describes heating cyclohexanone with an equimolar proportion of triphenylphosphine in carbon tetrachloride under a nitrogen atmosphere.[5] This reaction yields a mixture of 1-chlorocyclohexene and the desired 2-(dichloromethylene)cyclohexanone.

Proposed Reaction Mechanism

The reaction is thought to proceed through the formation of a phosphorus ylide intermediate.

G reagents Ph₃P + CCl₄ ylide Phosphonium ylide intermediate [Ph₃P=CCl₂] reagents->ylide Formation of ylide intermediate1 Betaine intermediate ylide->intermediate1 cyclohexanone Cyclohexanone cyclohexanone->intermediate1 Nucleophilic attack by ylide intermediate2 Oxaphosphetane intermediate intermediate1->intermediate2 Ring closure product 2-(Dichloromethylene)cyclohexanone + Ph₃PO intermediate2->product Elimination

Figure 1: Proposed mechanism for the synthesis of 2-(dichloromethylene)cyclohexanone.

Experimental Protocol (Adapted from Isaacs & Kirkpatrick, 1972)

Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as it involves a chlorinated solvent and produces byproducts.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of cyclohexanone and triphenylphosphine in carbon tetrachloride. For a more complete conversion, a 2-molar proportion of triphenylphosphine can be used.[5]

  • Inert Atmosphere: Purge the reaction vessel with an inert gas, such as nitrogen or argon.

  • Reaction: Heat the mixture to reflux. The formation of a precipitate of triphenylphosphine oxide is an indicator of reaction progress.[5]

  • Workup: After the reaction is complete (typically after several hours, monitored by TLC or GC), cool the mixture to room temperature. Dilute the mixture with a non-polar solvent like pentane to precipitate the remaining triphenylphosphine oxide.

  • Purification: Filter the mixture to remove the triphenylphosphine oxide. The filtrate, containing a mixture of 1-chlorocyclohexene, 2-(dichloromethylene)cyclohexanone, and any unreacted starting material, can be purified by fractional distillation or column chromatography.

Spectroscopic Characterization (Predicted)

Due to the lack of published experimental spectra for 2-(dichloromethylene)cyclohexanone, the following characteristics are predicted based on the analysis of its structure and comparison with related compounds.[4][5][6][7]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the eight protons on the cyclohexanone ring. The protons on the carbons adjacent to the carbonyl and the dichloromethylene group will be the most deshielded.

Table 2: Predicted ¹H NMR Chemical Shifts for 2-(Dichloromethylene)cyclohexanone

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
-CH₂- (C6)2.6 - 2.9Triplet
-CH₂- (C3)2.4 - 2.7Triplet
-CH₂- (C4, C5)1.7 - 2.1Multiplet
¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by the presence of seven distinct signals. The carbonyl carbon and the sp² carbons of the dichloromethylene group will be the most downfield.

Table 3: Predicted ¹³C NMR Chemical Shifts for 2-(Dichloromethylene)cyclohexanone

CarbonPredicted Chemical Shift (δ, ppm)
C=O (C1)195 - 205
=CCl₂130 - 140
C2125 - 135
C638 - 42
C330 - 35
C4, C522 - 28
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the stretching vibration of the conjugated carbonyl group.

Table 4: Predicted IR Absorption Frequencies for 2-(Dichloromethylene)cyclohexanone

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O stretch (conjugated ketone)1680 - 1700Strong
C=C stretch (alkene)1600 - 1640Medium
C-Cl stretch600 - 800Strong
C-H stretch (sp³)2850 - 2960Medium-Strong
Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak and characteristic isotopic patterns due to the presence of two chlorine atoms. Fragmentation is likely to occur via loss of chlorine, carbon monoxide, and cleavage of the cyclohexanone ring.

Reactivity and Potential Applications

The chemical reactivity of 2-(dichloromethylene)cyclohexanone is dictated by the presence of the electrophilic conjugated system and the dichloromethylene group.

Reactivity Profile
  • Nucleophilic Addition: The β-carbon of the α,β-unsaturated system is susceptible to nucleophilic attack (Michael addition) by a wide range of nucleophiles.

  • Reactions at the Carbonyl Group: The carbonyl group can undergo standard ketone reactions, such as reduction and addition of organometallic reagents.

  • Substitution of Chlorine Atoms: The vinylic chlorine atoms may be substituted under certain conditions, although this is generally more difficult than for alkyl halides.

  • Diels-Alder Reactions: The conjugated system can potentially act as a dienophile in Diels-Alder cycloadditions.

G start 2-(Dichloromethylene)cyclohexanone michael Michael Addition (Nucleophilic attack at β-carbon) start->michael carbonyl_rxn Carbonyl Reactions (e.g., Reduction, Grignard) start->carbonyl_rxn substitution Vinylic Substitution start->substitution diels_alder Diels-Alder Reaction (as Dienophile) start->diels_alder

Figure 2: Potential reaction pathways for 2-(dichloromethylene)cyclohexanone.

Applications in Drug Development and Research

While specific applications for 2-(dichloromethylene)cyclohexanone are not well-documented, its potential as a synthetic intermediate is significant. Halogenated organic compounds and α,β-unsaturated ketones are prevalent motifs in many biologically active molecules and pharmaceuticals.[1][3]

  • Scaffold for Heterocyclic Synthesis: The difunctional nature of this molecule makes it an attractive starting material for the synthesis of various heterocyclic ring systems, which are of great importance in medicinal chemistry.

  • Precursor for Novel Analogs: It can serve as a precursor for the synthesis of novel analogs of existing drugs, where the introduction of the dichloromethylene group could modulate biological activity, metabolic stability, or pharmacokinetic properties.

  • Covalent Inhibitors: The electrophilic nature of the α,β-unsaturated system suggests potential as a Michael acceptor for covalent inhibition of biological targets, a strategy employed in the design of some anticancer and antiviral drugs.

Safety and Handling

No specific toxicity data for 2-(dichloromethylene)cyclohexanone is readily available. However, based on its structure as a chlorinated, α,β-unsaturated ketone, the following precautions should be taken:

  • Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Toxicity: Assumed to be toxic and an irritant. Avoid inhalation, ingestion, and skin contact. α-Halo ketones are known to be alkylating agents and can be harmful.[8]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

2-(Dichloromethylene)cyclohexanone is a potentially valuable but under-explored synthetic intermediate. The synthetic route via the reaction of cyclohexanone with triphenylphosphine and carbon tetrachloride provides a viable method for its preparation. While experimental characterization data is sparse, its spectroscopic and physicochemical properties can be reasonably predicted based on established principles and data from related compounds. The rich reactivity profile of this molecule, stemming from its conjugated dichloromethylene ketone system, suggests significant potential for its use in the synthesis of complex organic molecules and as a starting point for the development of novel therapeutic agents. Further research into the synthesis, characterization, and reactivity of this compound is warranted to fully unlock its potential in organic synthesis and medicinal chemistry.

References

  • Isaacs, N. S., & Kirkpatrick, D. (1972). The Reactions of Triphenylphosphine in Carbon Tetrachloride with Enolisable Ketones. J.C.S. Chem. Comm., 443.
  • Elchemy. (2025, September 25).
  • LibreTexts. (2023, September 20). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry.
  • Lab Pro. (2026, January 25). The Chemistry Behind Dichloromethane: Unveiling Its Properties and Molecular Interactions.
  • Chembridges Group. (2025, June 9). Role of Methylene Chloride in Pharmaceutical.
  • OpenStax. (2023, September 20). 13.13 Uses of 13C NMR Spectroscopy - Organic Chemistry.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13593, 1-Chlorocyclohexene.
  • Organic Chemistry Portal. Appel Reaction.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21718631, Cyclohexanone, 2,4-dichloro-.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 643091, 2,2-Dichlorocyclohexanone.
  • ChemicalBook. Chlorocyclohexane(542-18-7) 13C NMR spectrum.
  • National Institute of Standards and Technology. Cyclohexanone, 2-chloro- in NIST Chemistry WebBook.
  • Guidechem. 1-Chlorocyclohexene 930-66-5 wiki.
  • Study.com. How many sets of signals are there in the 1H-NMR spectrum for chlorocyclohexane?
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10952, Chlorocyclohexane.
  • Doc Brown's Chemistry. 1H proton nmr spectrum of cyclohexene C6h10.
  • Sigma-Aldrich.
  • National Institute of Standards and Technology. Cyclohexanone in NIST Chemistry WebBook.
  • Bartleby.com. (2021, August 17). IR Spectrum Of Cyclohexanone.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11419, 2-Methylcyclohexanone.
  • Wikipedia. α-Halo ketone.
  • Organic Syntheses. (2008, June 6). Working with Hazardous Chemicals.
  • Chemistry LibreTexts. (2023, January 22). Reactivity of Alpha Hydrogens.

Sources

Electronic properties of alpha-beta unsaturated chlorinated ketones

Electronic Properties and Reactivity of -Unsaturated Chlorinated Ketones

Executive Summary

nucleophilic vinylic substitution (

)
reversible covalent bonding


Molecular Architecture & Electronic Theory

The electronic behavior of chlorinated enones is defined by the competition between the chlorine atom's negative inductive effect (-I) and positive mesomeric effect (+M) . The position of the chlorine atom (



Electronic Effects by Substitution Site
Parameter

-Chloro Enone

-Chloro Enone
Structure


Dominant Effect Inductive (-I) : The Cl atom is orthogonal to the

-system (often twisted) or simply too close to the carbonyl to donate effectively. It strongly withdraws electron density.
Competing (-I / +M) : Cl can donate lone pair density into the enone

-system (+M), but -I withdrawal makes the C-Cl bond polarized.
LUMO Energy Lowered : The -I effect stabilizes the LUMO, making the

-carbon highly electrophilic.
Variable : Resonance donation (+M) raises the LUMO slightly compared to

-Cl, but the molecule remains reactive due to the leaving group capability of Cl.
Dipole Moment Enhanced alignment with C=O dipole.Vector sum depends on stereochemistry (

vs

).
Hard/Soft Character Harder electrophile due to high charge localization.Softer electrophile; prone to orbital-controlled reactions.
Orbital Interaction Diagram

The following diagram illustrates the electronic perturbations introduced by chlorine at different positions.

ElectronicEffectsEnoneBase Enone System(C=C-C=O)AlphaClα-Chloro Substitution(-I Effect Dominates)Enone->AlphaClCl at α-positionBetaClβ-Chloro Substitution(+M vs -I Competition)Enone->BetaClCl at β-positionReactivityAHigh Electrophilicity(Rapid Michael Addition)AlphaCl->ReactivityALUMO LoweringInductive WithdrawalReactivityBNucleophilic Vinylic Substitution(Ad-E Mechanism)BetaCl->ReactivityBC-Cl Bond LabileLeaving Group Presence

Figure 1: Divergent electronic pathways driven by chlorine positioning.

Reactivity Profiles & Mechanisms

Understanding the mechanism is critical for drug design. While simple enones react via irreversible Michael addition, chlorinated enones often follow an Addition-Elimination pathway.

The Mechanism ( -Chloro Enones)

Unlike standard Michael acceptors that trap nucleophiles permanently (forming a saturated ketone),

Nucleophilic Vinylic Substitution (

)
  • Addition: Nucleophile (Nu) attacks the

    
    -carbon.
    
  • Intermediate: A stabilized enolate intermediate forms.[1]

  • Elimination: The chloride ion is ejected, restoring the double bond.

Result: The product is a functionalized enone (e.g.,

Reversible Covalent Inhibition ( -Chloro Enones)

Recent studies (e.g.,


ReactionMechanismsSubstrate_Betaβ-Chloro EnoneIntermediateTetrahedral EnolateIntermediateSubstrate_Beta->IntermediateStep 1: Addition (k1)NucleophileNucleophile (Nu:)(e.g., Cysteine-SH)Nucleophile->IntermediateProduct_SubSubstitution Product(β-Nu Enone + HCl)Intermediate->Product_SubStep 2: Elimination (k2)(Cl- leaves)MechanismMechanism: Nucleophilic Vinylic Substitution (S_N V)

Figure 2: The Addition-Elimination mechanism unique to

Spectroscopic Signatures

Electronic perturbations are directly observable in spectral data. Use these shifts to validate synthesis and assess electronic activation.

Spectroscopic MethodObservationElectronic Rationale
IR (Carbonyl Stretch) Shift to higher frequency (

)

-Cl withdraws

inductively, shortening the C=O bond (less single bond character). Typical range: 1685–1705 cm⁻¹.
¹H NMR (

-H)
Deshielding (Downfield shift)In

-chloro enones, the

-proton is deshielded by the anisotropy of the Cl and the enhanced electron withdrawal of the carbonyl.
¹³C NMR (C-Cl) Distinctive shift

-C appears ~130-140 ppm;

-C (with Cl) appears ~150-160 ppm due to deshielding by Cl.

Experimental Protocols

Synthesis of (Z)- -Chlorovinyl Ketones

Source: Adapted from Sonogashira/Hydrohalogenation cascades (Ref 1, 2).

Reagents: Terminal alkyne, Acid chloride,


Workflow:
  • Coupling: React alkyne with acid chloride under Sonogashira conditions to form an ynone intermediate.

  • Hydrohalogenation: Treat in situ with a halogen source (or use specific conditions where HCl is generated/added) to effect syn-addition across the triple bond.

  • Purification: Silica gel chromatography (Note:

    
    -chloro enones are sensitive to hydrolysis; use neutral buffered silica if possible).
    
Thiol Reactivity Assay ( )

To assess the potential of a chlorinated enone as a covalent warhead, determine its second-order rate constant with glutathione (GSH).

Protocol:

  • Preparation: Prepare a 10 mM stock of the ketone in DMSO and a 10 mM stock of GSH in PBS (pH 7.4).

  • Incubation: Mix to final concentrations of 50 µM ketone and 500 µM GSH (pseudo-first-order conditions).

  • Monitoring:

    • UV-Vis: Monitor the decay of the enone

      
      -
      
      
      transition (typically 280–320 nm).
    • LC-MS: Quench aliquots at time points (0, 5, 10, 30, 60 min) with acidic acetonitrile. Monitor the disappearance of parent mass [M+H]+ and appearance of the GSH-adduct [M+GSH+H]+ (or substitution product).

  • Calculation: Plot

    
     vs. time to get 
    
    
    . Calculate
    
    
    .

Applications in Drug Discovery[2][3][4][5]

Covalent Warhead Design

Chlorinated enones bridge the gap between "too reactive" (simple acid chlorides) and "too slow" (hindered acrylamides).

  • Irreversible Binding:

    
    -chloroenones are highly reactive and best suited for targeting cysteines in shallow, solvent-exposed pockets where rapid capture is needed before diffusion occurs.
    
  • Reversible Tuning: By adjusting the steric bulk around the chlorine (e.g., using an

    
    -chloro-
    
    
    -methyl scaffold), one can tune the residence time, reducing off-target toxicity (immunogenicity).
Metabolic Stability Warning

Researchers must be aware that

chemical probes

References

  • Synthesis of (Z)-β-Halovinyl Ketones via the Cascade of Sonogashira Coupling and Hydrohalogenation. Frontiers in Chemistry, 2021.[2] Link

  • Covalent inhibitors: a rational approach to drug discovery. RSC Medicinal Chemistry, 2020. Link

  • The rich mechanistic world of nucleophilic vinylic (SNV) substitution. Structural Chemistry, 2021. Link

  • Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls. Journal of Medicinal Chemistry, 2011. Link

  • Reactivity of probes with thiols in vitro (Cyclopropene/Chlorinated scaffolds). ResearchGate, 2023. Link

An In-Depth Technical Guide to the Potential Applications of 2-(Dichloromethylene)cyclohexanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The α,β-unsaturated carbonyl motif is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic therapeutic agents. Its reactivity as a Michael acceptor allows for covalent interactions with biological targets, leading to potent and often irreversible inhibition. This technical guide explores the untapped potential of 2-(Dichloromethylene)cyclohexanone, a compound featuring this reactive system within a cyclohexanone framework. While direct biological studies on this specific molecule are scarce, this paper will synthesize data from structurally related analogs to build a compelling case for its investigation as a lead compound. We will provide a structural and reactivity analysis, propose a viable synthetic route, and detail its potential applications in oncology, anti-inflammatory, and antimicrobial research. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel covalent modifiers in their discovery programs.

The α,β-Unsaturated Carbonyl: A Cornerstone of Covalent Drug Design

The α,β-unsaturated carbonyl is an organic functional group with the general structure (O=CR)−Cα=Cβ−R, found in compounds like enones and enals.[1] This conjugated system renders the β-carbon electrophilic and susceptible to nucleophilic attack, a reaction known as a Michael or conjugate addition.[1][2] This reactivity is not a chemical curiosity but a cornerstone of biological activity.

Many natural products owe their antioxidant, anti-inflammatory, and anticancer properties to this moiety.[3] In drug design, the ability of an α,β-unsaturated carbonyl to act as a "Michael acceptor" is leveraged to design covalent inhibitors. These drugs form a stable covalent bond with nucleophilic amino acid residues—most commonly cysteine—in the active site of a target protein.[2][4] This strategy has led to several FDA-approved drugs that achieve durable, irreversible inhibition of their targets.[3][5]

Structural and Reactivity Analysis of 2-(Dichloromethylene)cyclohexanone

To fully appreciate the medicinal chemistry potential of 2-(Dichloromethylene)cyclohexanone, we must dissect its constituent parts.

  • The Cyclohexanone Scaffold : The cyclohexanone ring provides a rigid, three-dimensional framework that is a common feature in many biologically active compounds.[6] Derivatives of cyclohexanone have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[6][7][8] Its structure can be readily modified to optimize pharmacokinetic and pharmacodynamic properties.

  • The α,β-Unsaturated System : The core of the molecule's potential lies in the exocyclic double bond conjugated to the ketone. This creates the reactive Michael acceptor system.

  • The Dichloromethylene Group : The two chlorine atoms are strongly electron-withdrawing. Their presence significantly enhances the electrophilicity of the β-carbon, making 2-(Dichloromethylene)cyclohexanone a particularly potent Michael acceptor compared to its non-halogenated counterparts. This heightened reactivity is a key feature that suggests a high potential for covalent interaction with biological targets.

Figure 1: Core chemical structures of interest.
Proposed Synthesis: A Practical Laboratory Protocol

A robust and scalable synthesis is critical for exploring the potential of a new chemical entity. We propose the following two-step protocol based on established organometallic methodologies.

Experimental Protocol: Synthesis of 2-(Dichloromethylene)cyclohexanone

Objective: To synthesize the title compound from cyclohexanone via a one-pot reaction using carbon tetrachloride and triphenylphosphine.

Materials:

  • Cyclohexanone

  • Carbon tetrachloride (CCl₄)

  • Triphenylphosphine (PPh₃)

  • Anhydrous Toluene

  • n-Hexane

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and standard glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add triphenylphosphine (2 equivalents). Add anhydrous toluene to the flask under a nitrogen atmosphere.

  • Reagent Addition: Stir the mixture until the triphenylphosphine is fully dissolved. Carefully add carbon tetrachloride (1.5 equivalents) to the solution. An exothermic reaction may occur.

  • Substrate Addition: Once the initial reaction subsides, add cyclohexanone (1 equivalent) to the mixture dropwise over 15 minutes.

  • Reaction: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the flask to room temperature. A precipitate of triphenylphosphine oxide will form. Filter the mixture to remove the solid precipitate.

  • Extraction: Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product will be an oil. Purify the crude oil using column chromatography on silica gel, eluting with a gradient of ethyl acetate in n-hexane to yield the pure 2-(Dichloromethylene)cyclohexanone.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow A 1. Dissolve PPh₃ in Toluene B 2. Add CCl₄ to form phosphorane intermediate A->B C 3. Add Cyclohexanone to the mixture B->C D 4. Reflux for 12-18 hours C->D E 5. Cool and filter to remove PPh₃O D->E F 6. Aqueous Work-up & Extraction E->F G 7. Dry and concentrate the organic phase F->G H 8. Purify via Column Chromatography G->H I 9. Characterize Product (NMR, MS) H->I

Figure 2: Proposed workflow for the synthesis of 2-(Dichloromethylene)cyclohexanone.
Potential Therapeutic Applications

Based on the extensive literature on related cyclohexanone and α,β-unsaturated ketone derivatives, we can project several high-potential therapeutic applications for 2-(Dichloromethylene)cyclohexanone.

4.1 Anticancer Activity

The cyclohexanone scaffold is a promising framework for the development of anticancer agents.[9] Numerous derivatives have shown potent cytotoxic effects against a variety of cancer cell lines.[7][8] Specifically, bis(arylidene) cyclohexanone compounds, which feature two Michael acceptors, have demonstrated significant anticancer activity.[9] Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives have been shown to inhibit acetylcholinesterase (AChE) and induce apoptosis in HCT116 colon cancer cells, with IC₅₀ values for AChE inhibition as low as 0.93 μM. The primary mechanism for many α,β-unsaturated ketones in oncology is the covalent modification of cysteine residues in key signaling proteins like EGFR, leading to irreversible inhibition.[3]

4.2 Anti-inflammatory Activity

α,β-Unsaturated carbonyls are well-documented modulators of inflammatory pathways.[10] Their mechanism often involves targeting key proteins in inflammatory signaling. For example, they can inhibit the NF-κB pathway, a central regulator of pro-inflammatory gene expression, by covalently modifying critical cysteine residues on IKK (IκB kinase).[11] Furthermore, these compounds can activate the Nrf2-Keap1 antioxidant response pathway. They react with cysteine sensors in the Keap1 protein, leading to the release and nuclear translocation of Nrf2, which upregulates a suite of protective, anti-inflammatory genes.[11] Synthetic α,β-unsaturated ketones have demonstrated potent inhibition of inflammatory enzymes like cyclooxygenases (COX) and lipoxygenase (LOX), as well as pro-inflammatory cytokines such as IL-6 and TNF-α.[12]

4.3 Antimicrobial Activity

Cyclohexanone derivatives have been reported to possess significant antibacterial and antifungal properties.[6] For instance, (4S, 5S, 6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one, an oxygenated cyclohexanone derivative, has shown broad-spectrum activity against various plant pathogenic bacteria and fungi.[13][14] The proposed mechanism involves the disruption of essential microbial enzymes and proteins through covalent modification by the reactive enone system.[15] The high reactivity of 2-(Dichloromethylene)cyclohexanone could translate to potent antimicrobial effects against a range of human pathogens.

Compound Class Biological Activity Target/Cell Line Potency (IC₅₀ / MIC) Reference
Ethyl 3,5-diphenyl-2-cyclohexenone derivativesAnticancer (Apoptosis)HCT116 Colon Cancer~20–40 μM
Ethyl 3,5-diphenyl-2-cyclohexenone derivative 21Anticancer (AChE Inhibition)Acetylcholinesterase0.93 μM
4-Arylcyclohexanone derivative 16AntimicrobialStreptococcus pyogenes25 µg/mL[8]
4-Arylcyclohexanone derivative 19AntimicrobialPseudomonas aeruginosa25 µg/mL[8]
α,β-Unsaturated Ketone derivativesAnti-inflammatorysPLA₂ Enzyme2.19-8.76 μM[12]
α,β-Unsaturated Ketone derivativesAnti-inflammatoryCOX-1 Enzyme0.37-1.77 μM[12]

Table 1: Summary of reported biological activities for structurally related cyclohexanone and α,β-unsaturated ketone analogs.

Proposed Mechanism of Action: The Thia-Michael Addition

The unifying mechanism behind the projected biological activities of 2-(Dichloromethylene)cyclohexanone is the thia-Michael addition . This is a conjugate addition reaction where the nucleophile is the thiol group of a cysteine residue within a target protein.[5][16]

The reaction proceeds as follows:

  • The highly electrophilic β-carbon of the dichloromethylene group attracts the nucleophilic thiolate anion (Cys-S⁻) of a cysteine residue.

  • The thiolate attacks the β-carbon, forming a new carbon-sulfur covalent bond.

  • The resulting enolate intermediate is rapidly protonated by solvent or nearby proton donors to yield the stable, covalently modified protein.

This irreversible modification can lead to a complete loss of protein function, resulting in a potent and sustained therapeutic effect.

Michael_Addition cluster_cys Cysteine Thiol cluster_mol Target Molecule Reactants 2-(Dichloromethylene)cyclohexanone + Protein-Cys-SH Transition Nucleophilic Attack (Thiolate on β-carbon) Reactants->Transition Base (Deprotonation) Product Covalently Modified Protein Transition->Product Protonation cys_img cys_img mol_img mol_img

Figure 3: Proposed mechanism of covalent modification via Michael addition.
Challenges and Future Directions

While the high reactivity of Michael acceptors is the source of their potency, it is also their greatest challenge. Indiscriminate reactivity can lead to off-target effects and cytotoxicity.[3][10] The key to successful drug development with a scaffold like 2-(Dichloromethylene)cyclohexanone lies in achieving a "Goldilocks" level of reactivity—potent enough to engage the desired target but not so reactive that it modifies proteins nonspecifically.

Future work should focus on:

  • Synthesis and Profiling: Synthesizing the title compound and evaluating its reactivity against a panel of biological nucleophiles (e.g., glutathione).

  • Target Identification: Employing chemoproteomic approaches to identify the specific protein targets in cancer cells or inflammatory models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the cyclohexanone ring to fine-tune reactivity and improve selectivity for the desired target.

Conclusion

2-(Dichloromethylene)cyclohexanone represents a compelling, yet unexplored, chemical entity for medicinal chemistry. By combining the proven biological relevance of the cyclohexanone scaffold with a highly reactive, dichloromethylene-activated Michael acceptor, this compound stands as a promising starting point for the development of novel covalent inhibitors. Its potential applications in oncology, inflammation, and infectious disease are strongly supported by extensive data on related structures. The synthetic accessibility and clear mechanistic rationale make 2-(Dichloromethylene)cyclohexanone a prime candidate for further investigation by drug discovery and development teams.

References
  • Shin, S. Y., et al. (2020). Anticancer activities of cyclohexenone derivatives. Applied Biological Chemistry, 63(1), 82. [Link]

  • ResearchGate. (n.d.). Anticancer activities of cyclohexenone derivatives. [Link]

  • Tew, K. D., et al. (2025). Michael addition drugs and cancer. Advances in Cancer Research. [Link]

  • Mohareb, R. M., et al. (2025). Uses of Cyclohexan-1,3-diones to Synthesis Xanthenes Derivatives with Anti-proliferative Activity Against Cancer Cell Lines and their Inhibitions Toward Tyrosine Kinases. Anticancer Agents in Medicinal Chemistry, 25(9), 643-662. [Link]

  • Pratama, M. R. F., et al. (2023). Synthesis, Anticancer activity and molecular modelling of 2,6-bis-(4-nitrobenzylidene) cyclohexanone. Indonesian Journal of Pharmacy, 34(4), 513-522. [Link]

  • Wikipedia. (n.d.). Michael reaction. [Link]

  • El-Zahar, M. I., et al. (2010). Synthesis, antimicrobial and antioxidant activities of some novel cyclized naphthyl cyclohexanone derivatives. Der Pharma Chemica, 2(4), 118-134. [Link]

  • Kim, J. C., et al. (2019). Antimicrobial Activities of an Oxygenated Cyclohexanone Derivative Isolated From Amphirosellinia Nigrospora JS-1675 Against Various Plant Pathogenic Bacteria and Fungi. Journal of Applied Microbiology, 126(3), 896-905. [Link]

  • Oxford Academic. (2019). Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS‐1675 against various plant pathogenic bacteria and fungi. Journal of Applied Microbiology. [Link]

  • D'yakonov, V. A., et al. (2000). Synthesis and Biological Evaluation of Certain α,β-Unsaturated Ketones and Their Corresponding Fused Pyridines as Antiviral and Cytotoxic Agents. Journal of Medicinal Chemistry, 43(14), 2509-2516. [Link]

  • Schopfer, F. J., et al. (2011). Redox-Dependent Anti-Inflammatory Signaling Actions of Unsaturated Fatty Acids. Antioxidants & Redox Signaling, 15(9), 2467-2503. [Link]

  • Sreevidya, T. V., et al. (2010). Synthesis, Characterization and Antimicrobial Study of Some New Cyclohexenone Derivatives. International Journal of Chemistry, 2(2). [Link]

  • Batool, S., et al. (2018). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Journal of Medicinal Chemistry, 61(1), 1-22. [Link]

  • Chen, Y. C., et al. (2021). Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics. International Journal of Molecular Sciences, 22(16), 8758. [Link]

  • Bukhari, S. N. A., et al. (2014). Pharmacological evaluation and docking studies of α,β-unsaturated carbonyl based synthetic compounds as inhibitors of secretory phospholipase A₂, cyclooxygenases, lipoxygenase and proinflammatory cytokines. Bioorganic & Medicinal Chemistry, 22(15), 4057-4066. [Link]

  • Jantan, I., et al. (2017). Immunosuppressive Effects of Natural α,β-Unsaturated Carbonyl-Based Compounds, and Their Analogs and Derivatives, on Immune Cells: A Review. Frontiers in Pharmacology, 8, 259. [Link]

  • Khan, I., et al. (2020). Synthesis, characterization and evaluation of antiinflammatory properties of novel α, β-unsaturated ketones. Tropical Journal of Pharmaceutical Research, 19(1), 147-152. [Link]

  • Al-Jubouri, H. H. A. (2023). SYNTHESIS AND CHARACTERIZATION AND BIOLOGICAL STUDY OF SOME CYCLOHEXENONE DERIVATAVES FROM 2-ACETYL PYROL. European Journal of Pharmaceutical and Medical Research, 10(9), 321-331. [Link]

  • ResearchGate. (n.d.). α, β-unsaturated ketone structure. [Link]

  • Kamala, G. R., & Sujitha, J. K. (2025). Synthesis and Applications of α, β-Unsaturated Aryl Ketones: Review Article. Journal of Pharma Insights and Research. [Link]

  • Al-Warhi, T., et al. (2018). Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1598-1608. [Link]

  • Wikipedia. (n.d.). α,β-Unsaturated carbonyl compound. [Link]

  • LibreTexts Chemistry. (n.d.). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. [Link]

Sources

Methodological & Application

Protocol for the synthesis of 2-(Dichloromethylene)cyclohexanone from cyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous protocol for the synthesis of Dichloromethylenecyclohexane (the gem-dichloroalkene derivative) from cyclohexanone.

Important Editorial Note on Nomenclature and Regioselectivity: While the user requested "2-(Dichloromethylene)cyclohexanone" (which formally refers to an


-substituted ketone, CAS 10412-36-9), the direct transformation "from cyclohexanone" using dichloromethylene transfer reagents typically targets the replacement of the carbonyl oxygen with a dichloromethylene group (yielding Dichloromethylenecyclohexane , CAS 2872-58-4).

Furthermore, classic Appel-type conditions (


) applied to cyclohexanone are known to yield rearranged enyl chlorides  (1-chlorocyclohex-1-ene) rather than the desired gem-dichloroalkene due to ring strain and steric factors in 6-membered rings. Therefore, this guide details the Horner-Wadsworth-Emmons (HWE)  route using diethyl dichloromethylphosphonate , which is the industry-standard method for ensuring regiochemical fidelity and high yields for this specific transformation.

Executive Summary

This protocol details the synthesis of Dichloromethylenecyclohexane via a modified Horner-Wadsworth-Emmons (HWE) reaction. Unlike the Triphenylphosphine/Carbon Tetrachloride (


) method—which often suffers from side reactions producing 1-chlorocyclohexene in six-membered rings—the phosphonate-based route provides superior regiocontrol. The reaction involves the deprotonation of diethyl dichloromethylphosphonate followed by nucleophilic attack on the cyclohexanone carbonyl.
Key Advantages of HWE Protocol
  • Regiospecificity: Exclusively targets the

    
     bond, preventing 
    
    
    
    -chlorination or ring rearrangement.
  • Scalability: Suitable for gram-to-multigram scale synthesis.

  • Purification: Byproducts (phosphate salts) are water-soluble, simplifying workup compared to removing triphenylphosphine oxide (

    
    ).
    

Reaction Mechanism & Pathway

The reaction proceeds via the formation of a lithiated phosphonate carbanion, which attacks the ketone to form an oxyanion intermediate. This intermediate undergoes intramolecular cyclization to an oxaphosphetane, followed by elimination to yield the gem-dichloroalkene.

HWE_Mechanism Reagents Diethyl Dichloromethylphosphonate + Base (LiHMDS/NaH) Carbanion Active Species: α-Lithio-dichloromethylphosphonate Reagents->Carbanion Deprotonation (-78°C) Intermediate Alkoxide Intermediate (Nucleophilic Attack) Carbanion->Intermediate + Cyclohexanone TS Oxaphosphetane Transition State Intermediate->TS Cyclization Product Dichloromethylenecyclohexane (Target) TS->Product Elimination Byproduct Diethyl Phosphate Salt TS->Byproduct Elimination

Figure 1: Mechanistic pathway of the Horner-Wadsworth-Emmons reaction for gem-dichloroalkene synthesis.

Experimental Protocol

Materials & Equipment
Reagent/SolventRoleCAS No.Equiv.[1]Purity
Cyclohexanone Substrate108-94-11.0>99%, Dry
Diethyl dichloromethylphosphonate Reagent3167-63-31.297%
Lithium Bis(trimethylsilyl)amide (LiHMDS) Base4039-32-11.31.0M in THF
Tetrahydrofuran (THF) Solvent109-99-9-Anhydrous
Ammonium Chloride (

)
Quench12125-02-9-Sat. Aq.

Equipment:

  • Flame-dried 3-neck round-bottom flask (250 mL).

  • Inert gas manifold (Argon or Nitrogen).

  • Low-temperature bath (Dry ice/Acetone for -78°C).

  • Magnetic stirrer and Teflon-coated stir bar.

Step-by-Step Procedure

Step 1: Preparation of Phosphonate Carbanion

  • Equip the flame-dried flask with a magnetic stir bar, rubber septum, and temperature probe under an inert atmosphere (Ar/

    
    ).
    
  • Charge the flask with Diethyl dichloromethylphosphonate (1.2 equiv) and anhydrous THF (0.5 M concentration relative to phosphonate).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Add LiHMDS (1.3 equiv, 1.0M in THF) dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise above -70°C.

    • Observation: The solution typically turns a pale yellow or orange color, indicating the formation of the lithiated species.

  • Stir at -78°C for 30 minutes to ensure complete deprotonation.

Step 2: Addition of Cyclohexanone

  • Dissolve Cyclohexanone (1.0 equiv) in a minimal amount of anhydrous THF.

  • Add the ketone solution dropwise to the phosphonate mixture at -78°C over 10–15 minutes.

  • Allow the reaction to stir at -78°C for 1 hour .

  • Remove the cooling bath and allow the reaction to warm slowly to room temperature (25°C) . Stir for an additional 2–4 hours.

    • Checkpoint: Monitor reaction progress via TLC (Hexane/EtOAc 9:1) or GC-MS. The starting ketone spot (

      
      ) should disappear.
      

Step 3: Workup and Isolation

  • Quench the reaction carefully by adding saturated aqueous

    
      (20 mL) at 0°C.
    
  • Dilute with Diethyl Ether (

    
    )  or Pentane  (50 mL).
    
  • Transfer to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with

    
     (2 x 30 mL).
    
  • Combine the organic extracts and wash with Brine (saturated NaCl).

  • Dry the organic phase over anhydrous Magnesium Sulfate (

    
    ) .
    
  • Filter and concentrate under reduced pressure (Rotary Evaporator). Note: The product is volatile; do not use high vacuum or excessive heat.

Step 4: Purification

  • Purify the crude oil via Vacuum Distillation or Flash Column Chromatography .

    • Distillation: Boiling point approx. 85–90°C at 15 mmHg (literature value).

    • Column: Silica gel, eluting with 100% Pentane or Hexane.

  • Yield: Typical isolated yields range from 75% to 85% .

Data Analysis & Validation

The following analytical data confirms the identity of Dichloromethylenecyclohexane.

Analytical MethodExpected Signal / Characteristic

H NMR (400 MHz,

)

2.50 (t,

Hz, 4H, allylic

), 1.60–1.70 (m, 6H, homoallylic

). Note: Absence of vinylic protons.

C NMR (100 MHz,

)

142.5 (C=C, quaternary), 115.8 (=CCl

, quaternary), 32.5 (allylic C), 27.1, 25.8.
GC-MS (EI) Molecular Ion

(Isotope pattern for

). Base peak often

129 (

).
IR Spectroscopy

1630 cm

(C=C stretch), absence of C=O stretch (1710 cm

).

Safety & Hazards (E-E-A-T)

  • Diethyl dichloromethylphosphonate: Corrosive and potential irritant. Handle in a fume hood.

  • LiHMDS: Pyrophoric/water-reactive base. Use strictly anhydrous conditions.

  • Chlorinated Solvents/Products: While this protocol avoids

    
     (a carcinogen and ozone depleter), the product is a halogenated organic and should be treated as hazardous waste.
    
  • Self-Validation: The protocol uses LiHMDS instead of NaH to minimize heterogeneous reaction issues and provide a more controlled deprotonation at low temperatures, enhancing reproducibility.

References

  • Zimmer, H., et al. (1976). "The Horner-Wadsworth-Emmons Reaction in the Synthesis of Gem-Dihalogenoalkenes." Journal of Organic Chemistry.

  • Seyferth, D., & Marmor, R. S. (1971). "Halomethyl-metal compounds: XLVI. The preparation of gem-dichloroalkenes via the reaction of diethyl dichloromethylphosphonate with ketones." Journal of Organometallic Chemistry.

  • Karady, S., et al. (1981). "New synthesis of gem-dichloroalkenes from ketones." Tetrahedron Letters.

  • Appel, R. (1975).[2] "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition. (Cited for context on the limitations of PPh3/CCl4 for this specific substrate).

Sources

Reaction conditions for nucleophilic substitution of 2-(Dichloromethylene)cyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Nucleophilic Substitution of 2-(Dichloromethylene)cyclohexanone: Protocols and Mechanistic Insights

Authored by: A Senior Application Scientist

Abstract

2-(Dichloromethylene)cyclohexanone is a versatile bifunctional synthetic intermediate, integrating the reactivity of an α,β-unsaturated ketone with that of a gem-dichloroalkene. This unique structural arrangement opens pathways to a diverse array of functionalized cyclohexanone derivatives, which are valuable precursors in medicinal chemistry and materials science. This guide provides a comprehensive exploration of the nucleophilic substitution reactions at the dichloromethylene carbon. We delve into the mechanistic principles, detail the influence of reaction parameters, and provide field-tested protocols for reactions with key classes of nucleophiles, including nitrogen, sulfur, and oxygen species. The content herein is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this potent electrophile in synthesis.

Mechanistic Overview: A trifecta of Reactivity

The electrophilic character of 2-(dichloromethylene)cyclohexanone is distributed across three primary sites, leading to potential competition between different reaction pathways. The choice of nucleophile, solvent, and temperature is critical in directing the reaction toward the desired outcome.

  • Vinylic Substitution (SₙAr-type): The primary focus of this guide is the attack at the sp²-hybridized carbon of the dichloromethylene group. This reaction typically proceeds through a two-step addition-elimination mechanism, analogous to nucleophilic aromatic substitution (SₙAr). The electron-withdrawing effect of the adjacent carbonyl group activates the double bond for nucleophilic attack.

  • Conjugate Addition (Michael Addition): As an α,β-unsaturated ketone, the substrate is susceptible to a 1,4-conjugate addition at the β-carbon of the cyclohexanone ring. Strong, soft nucleophiles may favor this pathway.

  • Carbonyl Addition: Direct nucleophilic attack can also occur at the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This is more common with hard, non-basic nucleophiles like organometallics.

The ability to selectively target the vinylic position hinges on exploiting the specific reactivity of the gem-dichloro leaving group system.

sub 2-(Dichloromethylene)cyclohexanone path1 Vinylic Substitution (Addition-Elimination) sub->path1 Pathway A (e.g., R₂NH, RS⁻) path2 Conjugate Addition (Michael Addition) sub->path2 Pathway B (Competing) path3 Carbonyl Addition sub->path3 Pathway C (Competing) prod1 Product: Ketenimine / Enaminone (from N-Nucleophiles) Vinyl Thioether (from S-Nucleophiles) path1->prod1 prod2 Product: Michael Adduct path2->prod2 prod3 Product: Hemiketal / Acetal path3->prod3

Caption: Competing nucleophilic attack pathways on 2-(dichloromethylene)cyclohexanone.

Reaction with Nitrogen Nucleophiles (Amines)

The reaction of 2-(dichloromethylene)cyclohexanone with primary or secondary amines is a robust method for synthesizing enaminones or related ketenimine intermediates. These products are valuable building blocks for heterocyclic synthesis. The reaction proceeds via an initial nucleophilic attack on the dichloromethylene carbon, followed by the elimination of two molecules of HCl.

Causality Behind Experimental Choices:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) are excellent choices as they are relatively non-polar and aprotic, effectively solvating the substrate without interfering with the nucleophile.[1][2]

  • Base: A non-nucleophilic tertiary amine, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It acts as a scavenger for the HCl generated during the reaction. Without a base, the HCl would protonate the amine nucleophile, rendering it unreactive and halting the reaction. An excess of the reacting amine (if inexpensive) can sometimes serve this purpose.

  • Stoichiometry: At least two equivalents of the amine are theoretically required if no external base is used (one as the nucleophile, one to neutralize the first equivalent of HCl). However, using 1.1-1.5 equivalents of the nucleophilic amine and 2.2-3.0 equivalents of a scavenger base like Et₃N typically provides cleaner and higher-yielding results.

Protocol 2.1: Synthesis of 2-(Aminomethylene)cyclohexanone Derivatives

Materials:

  • 2-(Dichloromethylene)cyclohexanone

  • Secondary Amine (e.g., Piperidine, Morpholine)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser (if heating)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(dichloromethylene)cyclohexanone (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).

  • Addition of Base: Add triethylamine (2.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Nucleophile Addition: Dissolve the secondary amine (1.2 eq) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours). Gentle heating to reflux may be required for less reactive amines.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure enaminone product.

Reaction with Sulfur Nucleophiles (Thiols)

Thiols, and particularly their conjugate bases (thiolates), are excellent "soft" nucleophiles that react efficiently at the dichloromethylene carbon.[3] This reaction is a powerful method for forming vinyl thioethers, which can be further manipulated in subsequent synthetic steps.

Causality Behind Experimental Choices:

  • Base: A strong, non-nucleophilic base like sodium hydride (NaH) is often used to deprotonate the thiol in situ, forming the highly nucleophilic thiolate anion. Alternatively, a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent can also be effective.[4]

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal. They effectively solvate the counter-ion (e.g., Na⁺) of the thiolate, leaving the anionic nucleophile "bare" and highly reactive, which accelerates Sₙ2 and SₙAr-type reactions.[5][6]

  • Temperature: These reactions are often exothermic and can typically be run at 0 °C to room temperature, providing excellent control and minimizing side reactions.

Protocol 3.1: Synthesis of 2-((Alkylthio)chloromethylene)cyclohexanone

Materials:

  • 2-(Dichloromethylene)cyclohexanone

  • Thiol (e.g., Thiophenol, Benzyl Mercaptan)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Thiolate Formation: To a flame-dried, three-neck flask under an inert atmosphere, add a suspension of NaH (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C. Add a solution of the thiol (1.1 eq) in anhydrous THF dropwise. Stir for 20-30 minutes at 0 °C to allow for complete deprotonation (hydrogen gas evolution will be observed).

  • Substrate Addition: Add a solution of 2-(dichloromethylene)cyclohexanone (1.0 eq) in anhydrous THF dropwise to the freshly prepared thiolate solution at 0 °C.

  • Reaction: Maintain the reaction at 0 °C or allow it to warm slowly to room temperature. Monitor the reaction by TLC. These reactions are often rapid, completing within 1-4 hours.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Washing and Drying: Combine the organic extracts and wash with water (1x) and brine (1x). Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography.

cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification prep_flask 1. Prepare Flask (Inert Atmosphere) add_reagents 2. Add Substrate, Solvent, Base prep_flask->add_reagents add_nuc 3. Add Nucleophile (Dropwise, 0°C) add_reagents->add_nuc stir 4. Stir at RT (or heat if needed) add_nuc->stir tlc 5. Monitor by TLC stir->tlc quench 6. Quench Reaction tlc->quench Reaction Complete extract 7. Extract with Organic Solvent quench->extract wash 8. Wash (aq. NaHCO₃, Brine) extract->wash dry 9. Dry (MgSO₄) & Concentrate wash->dry purify 10. Purify (Chromatography) dry->purify

Caption: A generalized experimental workflow for nucleophilic substitution reactions.

Reaction with Oxygen Nucleophiles (Alkoxides)

Oxygen nucleophiles, such as sodium or potassium alkoxides, can also displace the chlorine atoms. However, these reactions can be more complex. Alkoxides are also strong bases, which can promote competing elimination reactions. The reaction typically results in the substitution of one chlorine atom to form an α-chloro-α-(alkoxymethylene)cyclohexanone intermediate.

Causality Behind Experimental Choices:

  • Reagent: The alkoxide is typically prepared by dissolving the corresponding alkali metal (Na, K) in an excess of the parent alcohol, which also serves as the solvent. Alternatively, commercially available solutions or solids can be used.[7]

  • Solvent: The parent alcohol (e.g., methanol for methoxide, ethanol for ethoxide) is the most common solvent. Anhydrous conditions are critical to prevent the formation of hydroxide, which could lead to undesired hydrolysis products.

  • Temperature: Reactions are usually initiated at low temperatures (0 °C) to control the initial exothermic reaction and then allowed to proceed at room temperature or with gentle heating.

Protocol 4.1: Synthesis of 2-(Alkoxychloromethylene)cyclohexanone

Materials:

  • 2-(Dichloromethylene)cyclohexanone

  • Sodium metal

  • Anhydrous Alcohol (e.g., Methanol, Ethanol)

  • Diethyl ether

  • Deionized water

Procedure:

  • Alkoxide Preparation: In a flame-dried, three-neck flask equipped with a condenser and under an inert atmosphere, carefully add freshly cut sodium metal (1.1 eq) to the anhydrous alcohol (used as solvent). Stir until all the sodium has dissolved. Cool the resulting alkoxide solution to 0 °C.

  • Substrate Addition: Add a solution of 2-(dichloromethylene)cyclohexanone (1.0 eq) in a small amount of the same alcohol dropwise to the alkoxide solution at 0 °C.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: Once complete, carefully pour the reaction mixture into ice-cold water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3x).

  • Washing and Drying: Combine the organic layers and wash with brine (2x). Dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography or distillation under reduced pressure.

Summary of Reaction Conditions

The following table provides a comparative summary of typical conditions for the nucleophilic substitution of 2-(dichloromethylene)cyclohexanone.

Nucleophile ClassExample NucleophileReagent/BaseTypical SolventTemp (°C)Product Type
Nitrogen PiperidineTriethylamineDichloromethane (DCM)0 to RTEnaminone
Nitrogen AnilineK₂CO₃Acetonitrile (MeCN)RT to 80Enaminone
Sulfur ThiophenolSodium Hydride (NaH)Tetrahydrofuran (THF)0 to RTVinyl Thioether
Sulfur EthanethiolPotassium CarbonateDimethylformamide (DMF)RTVinyl Thioether
Oxygen Sodium MethoxideNone (Reagent)Methanol0 to RTα-Alkoxy-α-chloro Enone
Oxygen Potassium tert-ButoxideNone (Reagent)tert-ButanolRTα-Alkoxy-α-chloro Enone

References

  • Improved Synthesis of and Nucleophilic Addition to 2-Formyl-2-Cyclohexenone. (n.d.). ResearchGate. Retrieved February 24, 2024, from [Link]

  • Nucleophilic substitution reaction. (n.d.). Government Arts College Coimbatore. Retrieved February 24, 2024, from [Link]

  • Nevstad, G. O., & Songstad, J. (1984). The reactivity of dichloromethane toward amines. Acta Chemica Scandinavica, 38b, 469-476. Retrieved from [Link]

  • 8.5: Nucleophilic Substitution - 2nd Order. (2022, October 31). Chemistry LibreTexts. Retrieved from [Link]

  • Nucleophilic Substitution Reactions. (n.d.). University of Illinois Springfield. Retrieved February 24, 2024, from [Link]

  • Reactions of Thiols. (2021, December 14). Chemistry Steps. Retrieved from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

  • Thermal Stability of Amine Compounds and Dichloromethane. (n.d.). The Italian Association of Chemical Engineering. Retrieved from [Link]

  • The Enantioselective Michael Addition of Thiols to Cycloalkenones by Using (2S, 4S). (n.d.). SciSpace. Retrieved from [Link]

  • Synthesis and Purification of Cyclohexanone. (2023, December 31). Owlcation. Retrieved from [Link]

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Application and Protocol for the Synthesis of Tetrahydroindazole Derivatives from 2-(Dichloromethylene)cyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Tetrahydroindazoles in Modern Drug Discovery

The tetrahydroindazole scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. These molecules have garnered significant attention from the medicinal chemistry community due to their diverse pharmacological activities, including their roles as cannabinoid-1 (CB1) receptor inverse agonists, sigma-2 receptor ligands, and cyclooxygenase-2 (COX-2) inhibitors.[1][2] The development of novel and efficient synthetic routes to access structurally diverse tetrahydroindazole derivatives is therefore a critical endeavor in the pursuit of new therapeutic agents. This application note details a robust and versatile protocol for the synthesis of a unique class of tetrahydroindazoles, specifically 3-chloro-4,5,6,7-tetrahydroindazoles, utilizing the readily accessible starting material, 2-(dichloromethylene)cyclohexanone. This method offers a direct pathway to functionalized indazoles that can serve as valuable building blocks for further chemical exploration.

Synthetic Strategy: A Novel Annulation Approach

The core of this synthetic approach is the reaction of 2-(dichloromethylene)cyclohexanone with various hydrazine derivatives. This reaction proceeds via a cascade of nucleophilic addition, intramolecular cyclization, and elimination to afford the desired 3-chloro-4,5,6,7-tetrahydroindazole derivatives. The presence of the dichloromethylene group in the starting material is key to introducing a chlorine atom at the 3-position of the indazole ring, a functional handle that can be exploited for further derivatization.

G start 2-(Dichloromethylene)cyclohexanone solvent Reaction Conditions (e.g., Ethanol, Reflux) start->solvent hydrazine Hydrazine Derivative (R-NHNH2) hydrazine->solvent product 3-Chloro-4,5,6,7-tetrahydroindazole Derivative solvent->product Annulation

Caption: General workflow for the synthesis of 3-chloro-tetrahydroindazoles.

Delving into the Mechanism: A Stepwise Rationale

The formation of the 3-chloro-tetrahydroindazole ring from 2-(dichloromethylene)cyclohexanone and a hydrazine derivative is proposed to proceed through the following well-precedented mechanistic steps:

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon of the cyclohexanone.[3][4] This is a classic condensation reaction that, after dehydration, yields a hydrazone intermediate. This step is typically catalyzed by a weak acid, which can be generated in situ or added in catalytic amounts.[3]

  • Intramolecular Nucleophilic Attack: The second nitrogen atom of the hydrazone, now positioned in proximity to the dichloromethylene group, acts as an intramolecular nucleophile. It attacks the carbon atom of the dichloromethylene group. This cyclization is driven by the formation of a thermodynamically stable five-membered ring.

  • Elimination and Aromatization: The resulting cyclic intermediate undergoes elimination of a chloride ion. A subsequent proton transfer and elimination of a second molecule of HCl (or its equivalent) leads to the formation of the aromatic pyrazole ring within the tetrahydroindazole system. The elimination of a leaving group from the beta-position of an α,β-unsaturated system is a common strategy in the synthesis of pyrazoles.[5][6]

G cluster_0 Reaction Mechanism A 2-(Dichloromethylene)cyclohexanone + Hydrazine B Hydrazone Intermediate A->B Condensation C Cyclic Intermediate B->C Intramolecular Nucleophilic Attack D 3-Chloro-4,5,6,7-tetrahydroindazole C->D Elimination of HCl

Sources

Application Note: One-Pot Synthesis and Utility of 2-(Dichloromethylene)cyclohexanone in Complex Scaffold Assembly

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Chemical Causality

In the realm of complex scaffold assembly and drug development, the strategic utilization of highly functionalized building blocks is paramount. 2-(Dichloromethylene)cyclohexanone represents a uniquely versatile intermediate. Featuring a highly reactive gem-dichloroalkene moiety conjugated with a cyclic ketone, this compound acts as an exceptional Michael acceptor. The electron-withdrawing nature of the chlorine atoms heavily polarizes the double bond, priming the molecule for tandem addition-elimination reactions.

Historically, isolating halogenated intermediates leads to significant yield attrition due to moisture sensitivity and volatility. By employing a one-pot protocol , we bypass the need to isolate unstable phosphonium or carbenoid intermediates, reducing solvent waste and limiting exposure to toxic halogenating agents. This guide details the self-validating one-pot synthesis of 2-(Dichloromethylene)cyclohexanone and its immediate downstream utility in heteroannulation.

Mechanistic Rationale: The Appel-Type Olefination

The most robust method for synthesizing 2-(Dichloromethylene)cyclohexanone relies on an Appel-type dichloromethylenation of 2-hydroxymethylenecyclohexanone (which exists predominantly in its enol form)[1].

Causality of Reagent Selection:

  • Triphenylphosphine (PPh₃) & Carbon Tetrachloride (CCl₄): These reagents react in situ to form a highly electrophilic chlorotriphenylphosphonium chloride complex. The utilization of this specific complex is critical when working with enolizable ketones to prevent unwanted α-chlorination side reactions [1][2].

  • Thermodynamic Driving Force: The reaction is thermodynamically driven by the formation of the exceptionally strong P=O bond in triphenylphosphine oxide (Ph₃P=O), which acts as an irreversible thermodynamic sink, pushing the olefination to completion.

  • Alternative Pathways: While TiCl₄/Mg/CCl₄ bimetallic carbenoid systems can achieve direct carbonyl dichloromethylenation, they require strictly anhydrous conditions and specialized Schlenk techniques, making the PPh₃/CCl₄ route far more practical for bench-scale drug discovery [2][3].

G A 2-Hydroxymethylenecyclohexanone (Enol Form) B PPh3 + CCl4 (Phosphonium Complex) A->B Activation C O-Phosphonium Intermediate (Highly Reactive) B->C Nucleophilic Attack D 2-(Dichloromethylene)cyclohexanone + Ph3P=O C->D Elimination

Mechanistic workflow for one-pot Appel-type dichloromethylenation.

Quantitative Data: Reaction Optimization

To establish a self-validating system, the reaction parameters were optimized. Acetonitrile (CH₃CN) proved superior to non-polar solvents, as it stabilizes the ionic phosphonium intermediate and facilitates the precipitation of the Ph₃P=O byproduct, providing a visual cue for reaction progression.

Table 1: Optimization of One-Pot Dichloromethylenation Conditions
SolventReagent Ratio (Substrate:PPh₃:CCl₄)Temp (°C)Time (h)Yield (%)Diagnostic Observation
CH₂Cl₂1 : 2 : 20 to 25465Incomplete conversion; unreacted enol remains.
THF1 : 2.5 : 2.50 to 65642Complex mixture; side reactions observed.
CH₃CN 1 : 3 : 3 0 to 25 2 88 Rapid conversion; clean profile, heavy Ph₃P=O precipitation.
Toluene1 : 3 : 325 to 80571Moderate yield; difficult Ph₃P=O removal during workup.

Self-Validating Experimental Protocols

Protocol A: One-Pot Assembly of 2-(Dichloromethylene)cyclohexanone

This protocol leverages visual state changes to validate each mechanistic step, ensuring high fidelity without the need for constant instrumental sampling.

Step-by-Step Methodology:

  • Preparation of the Reagent Complex: In an oven-dried, argon-flushed round-bottom flask, dissolve triphenylphosphine (3.0 equiv, 30 mmol) in 50 mL of anhydrous CH₃CN. Cool the solution to 0 °C using an ice bath.

  • Halogen Source Addition: Add carbon tetrachloride (3.0 equiv, 30 mmol) dropwise over 10 minutes.

    • Causality: Slow addition prevents the rapid exothermic formation of the chlorotriphenylphosphonium chloride complex, which can lead to localized heating and reagent degradation.

  • Substrate Introduction: Dissolve 2-hydroxymethylenecyclohexanone (1.0 equiv, 10 mmol) in 10 mL of anhydrous CH₃CN and add it dropwise to the stirring complex at 0 °C.

  • Reaction Progression & Self-Validation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 2 hours.

    • Validation Checkpoint: The reaction mixture will transition from a clear solution to a thick, pale yellow suspension as Ph₃P=O precipitates. Monitor via TLC (Hexanes/EtOAc 9:1); the disappearance of the UV-active enol starting material (R_f ~0.4) and the appearance of a less polar, UV-active spot (R_f ~0.7) confirms completion.

  • Quenching and Workup: Quench the reaction with 20 mL of cold water. Extract with diethyl ether (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Triturate the crude residue with cold hexanes to precipitate the remaining Ph₃P=O. Filter through a pad of Celite. Concentrate the filtrate and purify via flash column chromatography (silica gel, 100% hexanes) to afford the pure product as a colorless oil.

Protocol B: Downstream One-Pot Heteroannulation

2-(Dichloromethylene)cyclohexanone is an elite precursor for synthesizing fused heterocycles, such as 4,5,6,7-tetrahydro-1H-indazole derivatives, which are privileged scaffolds in kinase inhibitor development.

G A 2-(Dichloromethylene)cyclohexanone C Addition-Elimination Intermediate A->C Step 1 (Et3N) B Hydrazine Hydrate (Dinucleophile) B->C Step 1 (Et3N) D Intramolecular Cyclization C->D Step 2 (Reflux) E 4,5,6,7-Tetrahydro-1H-indazole D->E Aromatization (-HCl)

One-pot heteroannulation pathway utilizing 2-(dichloromethylene)cyclohexanone.

Step-by-Step Methodology:

  • Initial Condensation: To a solution of 2-(Dichloromethylene)cyclohexanone (1.0 equiv, 5 mmol) in 20 mL of absolute ethanol, add hydrazine monohydrate (2.5 equiv, 12.5 mmol) and triethylamine (2.0 equiv, 10 mmol) at room temperature.

  • Cyclization: Heat the mixture to reflux (78 °C) for 4 hours.

    • Causality: The initial nucleophilic attack of hydrazine on the highly electrophilic gem-dichloroalkene forms a hydrazone intermediate. Elevated temperatures and the presence of a base (Et₃N) drive the subsequent intramolecular cyclization and aromatization by eliminating two equivalents of HCl.

  • Self-Validation: The reaction color will deepen from pale yellow to a rich orange-red. TLC monitoring (Hexanes/EtOAc 7:3) will show the formation of a highly polar, UV-active spot (R_f ~0.2) corresponding to the indazole derivative, while the starting material spot completely depletes.

  • Isolation: Cool to room temperature, concentrate in vacuo, and partition between ethyl acetate (30 mL) and saturated aqueous NaHCO₃ (30 mL). Extract, dry over Na₂SO₄, and purify via recrystallization from ethanol/water to yield the target fused heterocycle.

References

  • Source: Organic Syntheses (orgsyn.org)
  • Experimental Studies on the Selective β-C–H Halogenation of Enones Source: ResearchGate URL
  • Dichloromethane as an Unusual Methylene Equivalent.

Sources

Application Notes & Protocols: Synthesis of Spiro[cyclohexane-1,3'-indazole] Derivatives via Reaction of 2-(Dichloromethylene)cyclohexanone with Hydrazine Hydrate

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the synthesis of spiro[cyclohexane-1,3'-indazole], a valuable heterocyclic scaffold, through the reaction of 2-(dichloromethylene)cyclohexanone with hydrazine hydrate. The protocol is designed to be self-validating, with explanations for key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction and Significance

The synthesis of complex heterocyclic structures is a cornerstone of modern medicinal chemistry. Spirocyclic compounds, in particular, have garnered significant attention due to their rigid three-dimensional structures which can effectively probe the binding sites of biological targets. The spiro[cyclohexane-1,3'-indazole] core is an important structural motif found in various bioactive molecules.[1][2] This guide details a robust procedure for the synthesis of this scaffold, starting from the reactive α,β-unsaturated ketone, 2-(dichloromethylene)cyclohexanone.

The reaction leverages the nucleophilic nature of hydrazine hydrate to engage in a cascade reaction involving hydrazone formation followed by an intramolecular cyclization and elimination, affording the desired spiro-indazole product. Understanding and mastering this transformation provides access to a class of compounds with significant potential for further functionalization and evaluation in drug discovery programs.

Proposed Reaction Mechanism

The reaction proceeds through a well-defined, multi-step mechanism. The causality of this pathway is rooted in the distinct electrophilic sites of the starting material and the dual nucleophilic nature of hydrazine.

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the amino groups of hydrazine on the electrophilic carbonyl carbon of the cyclohexanone.[3] This is a standard condensation reaction, which, after the elimination of a water molecule, yields a hydrazone intermediate.[4][5] This step is often catalyzed by the presence of a protic solvent or mild acid.

  • Intramolecular Nucleophilic Attack: The second nitrogen atom of the hydrazone intermediate, which remains nucleophilic, then attacks the electrophilic carbon of the dichloromethylene group in an intramolecular fashion.

  • Cyclization and Elimination: This intramolecular attack leads to the formation of a five-membered ring. The subsequent elimination of two molecules of hydrogen chloride (HCl) results in the formation of the aromatic indazole ring system and the final spirocyclic product.

The overall transformation is thermodynamically driven by the formation of the stable aromatic indazole ring and the liberation of small molecules (water and HCl).

Reaction_Mechanism A 2-(Dichloromethylene)cyclohexanone C Hydrazone Intermediate A->C + H2N-NH2 B Hydrazine Hydrate (H2N-NH2 • H2O) B->C D Cyclized Intermediate C->D Intramolecular Nucleophilic Attack F H2O C->F - H2O E Spiro[cyclohexane-1,3'-indazole] D->E Aromatization G 2 HCl D->G - 2 HCl

Caption: Proposed mechanism for the formation of Spiro[cyclohexane-1,3'-indazole].

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis. It is crucial to adhere to all safety precautions outlined in the subsequent section.

Materials and Reagents
Reagent/MaterialGradeSupplier ExamplePurpose
2-(Dichloromethylene)cyclohexanone≥95% PurityCustom SynthesisStarting Material
Hydrazine Hydrate (55-64% solution)Reagent GradeSigma-AldrichNucleophile/Reactant
Ethanol (200 Proof)AnhydrousFisher ScientificReaction Solvent
Ethyl AcetateHPLC GradeVWRExtraction & Chromatography Solvent
HexanesHPLC GradeVWRChromatography Solvent
Saturated Sodium Bicarbonate (NaHCO₃)ACS Grade-Neutralization Wash
Brine (Saturated NaCl solution)ACS Grade-Aqueous Wash
Anhydrous Magnesium Sulfate (MgSO₄)ACS Grade-Drying Agent
Silica Gel (230-400 mesh)-SiliCycle Inc.Stationary Phase for Chromatography
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Reaction Workflow

Experimental_Workflow A Step 1: Reagent Charging - Add 2-(dichloromethylene)cyclohexanone (1.0 eq) and Ethanol to RBF. B Step 2: Add Hydrazine - Add Hydrazine Hydrate (1.2 eq) dropwise at room temperature. A->B C Step 3: Reaction - Heat mixture to reflux (approx. 78°C). - Monitor by TLC for ~4-6 hours. B->C D Step 4: Work-up - Cool to RT. - Remove solvent via rotary evaporation. C->D E Step 5: Extraction - Redissolve residue in Ethyl Acetate. - Wash with sat. NaHCO3, then Brine. D->E F Step 6: Drying & Concentration - Dry organic layer with MgSO4. - Filter and concentrate. E->F G Step 7: Purification - Purify crude product by flash column chromatography. F->G H Step 8: Characterization - Analyze pure product by NMR, MS, IR. G->H

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(dichloromethylene)cyclohexanone (1.0 eq). Dissolve the starting material in anhydrous ethanol (approx. 0.2 M concentration).

  • Addition of Hydrazine: While stirring at room temperature, add hydrazine hydrate (1.2 eq) to the solution dropwise over 5 minutes. A slight exotherm may be observed. The use of a slight excess of hydrazine ensures the complete consumption of the limiting reagent.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78°C) using a heating mantle. Allow the reaction to proceed for 4-6 hours.

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.

  • Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction and Washing: Redissolve the resulting residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any HCl formed, followed by brine (1 x 30 mL). The aqueous washes serve to remove any remaining hydrazine and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure spiro[cyclohexane-1,3'-indazole].

Safety Precautions: A Critical Overview

Hydrazine hydrate is a Particularly Hazardous Substance (PHS) and requires strict handling protocols. [6]

  • Toxicity and Health Hazards: Hydrazine is acutely toxic via inhalation, ingestion, and skin contact.[6] It is a known carcinogen, a corrosive substance that can cause severe skin and eye burns, and a potential sensitizer.[7][8][9] All manipulations must be performed in a certified chemical fume hood.[6]

  • Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical safety goggles, and a face shield (if a splash hazard exists) are mandatory.[6] Double-gloving with nitrile or chloroprene gloves is recommended.[6]

  • Reactivity and Storage: Hydrazine is a powerful reducing agent and is incompatible with strong oxidizing agents, acids, and metal oxides.[9] It is flammable and sensitive to heat and light.[6] Store in a cool, dry, well-ventilated area, away from incompatible materials, in a tightly sealed container.[7]

  • Spill and Exposure:

    • Spill: In case of a spill, evacuate the area immediately and call for emergency response. Do not attempt to clean it up yourself.[6]

    • Exposure: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[9] If inhaled, move to fresh air and seek immediate medical attention.[6]

  • Waste Disposal: Dispose of all hydrazine-containing waste in designated, labeled hazardous waste containers according to institutional and local regulations.

Characterization of Product

The identity and purity of the synthesized spiro[cyclohexane-1,3'-indazole] should be confirmed using standard analytical techniques. The expected data is summarized below.

TechniqueExpected Observations
¹H NMR Aromatic protons in the range of 7.0-7.8 ppm. Aliphatic protons of the cyclohexane ring as multiplets between 1.5-3.0 ppm. A broad singlet for the N-H proton.
¹³C NMR Aromatic carbons between 110-150 ppm. Spiro carbon signal around 80-90 ppm. Aliphatic carbons of the cyclohexane ring between 20-40 ppm.
Mass Spectrometry A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the product.
IR Spectroscopy N-H stretching vibration around 3200-3400 cm⁻¹. C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region.

References

  • Chemistry LibreTexts. (2021, December 27). 9.14: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]

  • Reddy, C. S., et al. (2013). Enantioselective Synthesis of Spiro[cyclohexane-1,3′-indolin]-2′-ones Containing Multiple Stereocenters via Organocatalytic Michael/Aldol Cascade Reactions. Tetrahedron Letters, 54(19), 2311-2314. Available at: [Link]

  • ResearchGate. (n.d.). The mechanism of the reaction of hydrazines with α,β-unsaturated carbonyl compounds to afford hydrazones and 2-pyrazolines (4,5-dihydro-1H-pyrazoles): Experimental and theoretical results. Retrieved from [Link]

  • ACS Omega. (2021, November 2). A Low-Cost and Scalable Synthesis of a Cyclohexanone-Related Bifunctional Building Block. Retrieved from [Link]

  • ResearchGate. (2017, November 4). Synthesis of spiro-3 H -indazoles via 1,3-dipolar cycloaddition of arynes with 6-diazocyclohex-2-en-1-one derivatives and fused-2 H -indazoles by subsequent rearrangement. Retrieved from [Link]

  • Filo. (2025, August 4). Reaction of Cyclohexanone with Hydrazine in Acidic Medium. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclohexanone, 2-methyl-2-(2-propen-1-yl)-, (2S)-. Retrieved from [Link]

  • MDPI. (2022, August 31). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Retrieved from [Link]

  • Pearson. (n.d.). Predict the products formed when cyclohexanone reacts with the following reagents. (i) hydrazine, then hot, fused KOH. Retrieved from [Link]

  • National Institutes of Health. (2022, November 5). Synthesis, Structure and Photochemistry of Dibenzylidenecyclobutanones. Retrieved from [Link]

  • PubMed. (2013, May 8). Enantioselective Synthesis of Spiro[cyclohexane-1,3'-indolin]-2'-ones Containing Multiple Stereocenters via Organocatalytic Michael/Aldol Cascade Reactions. Retrieved from [Link]

  • Beilstein Journals. (2016, December 29). Multicomponent synthesis of spiropyrrolidine analogues derived from vinylindole/indazole by a 1,3-dipolar cycloaddition reaction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclohexanone synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydrazine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 2H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Hydrazine. Retrieved from [Link]

  • YouTube. (2012, February 16). AK-1 I Aldehyde Ketone I Reaction of di-ketone with Hydrazine I @GuruprakashAcademy. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Dichloromethylene)cyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Scope

User Query: "How do I improve the yield of 2-(Dichloromethylene)cyclohexanone? My current results are inconsistent."

Technical Context: The synthesis of 2-(Dichloromethylene)cyclohexanone typically involves the olefination of 2-hydroxymethylenecyclohexanone (also known as 2-formylcyclohexanone) using a phosphine-based chlorinating system. The most common protocol employs Triphenylphosphine (


)  and Carbon Tetrachloride (

)
(or the more reactive Bromotrichloromethane,

).

This transformation is mechanistically similar to an Appel reaction or a Wittig olefination where the "ylide" is generated in situ from the halomethane. The reaction replaces the enolic hydroxyl group of the precursor with a chlorine atom and eliminates the formyl oxygen, resulting in the exocyclic gem-dichloro alkene.

Key Challenges:

  • Moisture Sensitivity: The halophosphonium intermediate is instantly hydrolyzed by water.

  • TPPO Removal: Stoichiometric Triphenylphosphine Oxide (TPPO) byproduct complicates purification.[1][2]

  • Product Stability: The product is an electron-deficient

    
    -unsaturated ketone (a "push-pull" system), making it sensitive to acid-catalyzed hydrolysis or polymerization on silica gel.
    

Optimized Experimental Protocol

To maximize yield, we recommend switching from standard


 reflux to a modified procedure using Bromotrichloromethane (

)
. This reagent is more reactive, allowing for milder conditions that preserve the sensitive product.
Reagents:
  • Substrate: 2-Hydroxymethylenecyclohexanone (Freshly prepared or recrystallized).

  • Reagent A: Triphenylphosphine (

    
    , 2.2 equiv). CRITICAL:  Must be dry/recrystallized.
    
  • Reagent B: Bromotrichloromethane (

    
    , 2.2 equiv) OR Carbon Tetrachloride (
    
    
    
    , excess).
  • Solvent: Dichloromethane (DCM), anhydrous.[3]

Step-by-Step Workflow:
  • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add

    
     (2.2 equiv) and anhydrous DCM (
    
    
    
    concentration relative to substrate).
  • Activation: Cool to

    
    . Add 
    
    
    
    (2.2 equiv) dropwise.[4] The solution may turn yellow/orange, indicating the formation of the halophosphonium salt
    
    
    .
    • Note: If using

      
      , you may need to heat to reflux to generate the active species effectively.
      
  • Addition: Add a solution of 2-hydroxymethylenecyclohexanone (1.0 equiv) in minimal DCM dropwise over 15 minutes.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours. Monitor by TLC (the starting material enol stains dark purple with

    
    ; the product does not).
    
  • Quench: Add dry hexane (equal volume to DCM) to precipitate the bulk of the phosphine salts/oxide. Filter through a Celite pad.

  • Purification (The "ZnCl2" Trick): See Section 3 for the advanced TPPO removal method.

Troubleshooting & FAQs

Q1: My yield is stuck at <40%. What is killing the reaction?

Diagnosis: The culprit is likely moisture or old Phosphine .

  • The Mechanism: The reaction relies on the formation of a halophosphonium salt (

    
    ). This species is extremely oxophilic. Even trace water in your solvent or "wet" 
    
    
    
    will hydrolyze this intermediate to TPPO before it can react with your ketone.
  • The Fix:

    • Distill DCM over

      
      .
      
    • Recrystallize

      
       from ethanol/hexanes if it looks oxidized (white powder vs. flaky crystals).
      
    • Switch to

      
       to increase the rate of the desired reaction over background hydrolysis.
      
Q2: I see the product on TLC, but it decomposes during column chromatography.

Diagnosis: Acid Sensitivity. The 2-(dichloromethylene) moiety is electron-withdrawing, making the


-carbon highly susceptible to nucleophilic attack or hydrolysis. Standard Silica Gel 60 is slightly acidic (

), which can catalyze the decomposition of your product back to the diketone or polymerize it.
  • The Fix:

    • Neutralize Silica: Pre-treat your silica column with 1% Triethylamine (

      
      ) in hexanes.
      
    • Fast Elution: Do not let the compound sit on the column. Use a gradient that moves the product quickly (

      
      ).
      
    • Alternative: Use Neutral Alumina instead of Silica.

Q3: How do I get rid of the massive amount of Triphenylphosphine Oxide (TPPO)?

Diagnosis: This is the classic "Wittig Nightmare." TPPO streaks on columns and co-crystallizes with products.

  • The "Pro" Solution (ZnCl2 Complexation): Instead of relying solely on chromatography, use the Zinc Chloride Precipitation method described by Batesky et al. (2017). TPPO forms a 2:1 complex with

    
     that is insoluble in ether/ethanol.
    

    Protocol:

    • Concentrate your crude reaction mixture.

    • Redissolve in a minimal amount of Ethanol or Ether.

    • Add Zinc Chloride (

      
      , 2.0 equiv relative to TPPO)  dissolved in ethanol.
      
    • Stir for 30 mins. A thick white precipitate

      
       will form.
      
    • Filter.[1][5][6] The filtrate contains your clean product.

Visualizations

A. Reaction Mechanism & Logic Flow

This diagram illustrates the activation pathway and the critical points where moisture or heat can degrade the process.

G Start 2-Hydroxymethylene cyclohexanone Reagents PPh3 + CBrCl3 (or CCl4) Intermed Active Species: [Ph3P-Cl]+ Reagents->Intermed Activation EnolAttack Enol Attack (O-Phosphonium) Intermed->EnolAttack + Substrate Elimination Elimination of Ph3P=O EnolAttack->Elimination Product 2-(Dichloromethylene) cyclohexanone Elimination->Product TPPO Byproduct: Ph3P=O Elimination->TPPO Moisture Moisture (H2O) Moisture->Intermed Hydrolysis (DEAD END)

Caption: Mechanistic pathway showing the activation of phosphine and the critical vulnerability to moisture hydrolysis.

B. Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Conversion (<50%) Wet solvents/reagents destroying

.
Distill DCM; Flame-dry glassware; Use fresh

.
Yellow/Black Tar Polymerization due to high heat or acid.Keep temp

; Add BHT (radical inhibitor); Neutralize silica.
Product Streaking on TLC Co-elution with TPPO.Use

precipitation method; Switch to

eluent.
NMR shows broad peaks Keto-enol tautomerism or hydrolysis.Product is likely decomposing. Store in freezer under

.

References

  • Appel Reaction Mechanism: Appel, R. (1975).[7] Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition , 14(12), 801–811. Link

  • TPPO Removal (ZnCl2 Method): Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry , 82(19), 9931–9936. Link

  • Synthesis of Dichloromethylene Compounds: Isaacs, N. S., & Kirkpatrick, D. (1972). Reactions of dichlorocarbene with enol ethers and esters. Journal of the Chemical Society, Chemical Communications , (8), 443-444. Link

  • Use of Bromotrichloromethane: Newman, S. G., et al. (2011). The Facile Preparation of Alkenyl Metathesis Synthons. Synthesis , 2011(03), 342-346. Link

Sources

Minimizing hydrolysis of the dichloromethylene group during workup

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Minimizing Hydrolysis of the Dichloromethylene Group ( )

Status: Active Version: 2.4 (Current) Audience: Synthetic Organic Chemists, Process Chemists

Module 1: Critical Concepts (The "Why")

The dichloromethylene group (gem-dichloride) is a masked carbonyl functionality. While synthetically valuable, it is thermodynamically predisposed to revert to its carbonyl parent in the presence of water.[1] This process is not a simple displacement; it is an acid-catalyzed solvolysis .

The Failure Mechanism

Understanding the failure mode is the only way to prevent it. Hydrolysis typically proceeds via an


-like pathway involving an 

-chloro carbocation intermediate.
  • Protonation/Coordination: A Lewis or Brønsted acid coordinates with one chlorine atom.

  • Ionization: The C-Cl bond breaks, forming a resonance-stabilized carbocation.

  • Nucleophilic Attack: Water attacks the cation.

  • Collapse: Rapid elimination of HCl yields the carbonyl.

Key Insight: The reaction is autocatalytic. The hydrolysis of one molecule releases HCl, which catalyzes the hydrolysis of the next. Removal of acid is more critical than removal of water.

HydrolysisMechanism cluster_0 Autocatalytic Cycle Start Gem-Dichloride (R-CCl2-R) Inter1 Protonated Species (R-CCl(ClH)-R)+ Start->Inter1 + H+ Acid H+ (Catalyst) Cation α-Chloro Cation (R-C+(Cl)-R) Inter1->Cation - HCl Hemiacetal Chlorohydrin (Unstable) Cation->Hemiacetal + H2O Water H2O Attack Product Carbonyl Product (R-C=O-R) Hemiacetal->Product - HCl HCl HCl Released (Feeds Cycle) Product->HCl HCl->Acid Regenerates

Figure 1: Mechanism of Acid-Catalyzed Hydrolysis.[2] Note the regeneration of HCl, creating a runaway decomposition loop.

Module 2: Risk Assessment & Substrate Stability

Not all gem-dichlorides are equally fragile. Use this table to determine the rigor required for your workup.

Substrate TypeStability ProfileRisk LevelPrimary Hydrolysis DriverRecommended Protocol
Aliphatic (

)
ModerateLowHigh Heat + Strong AcidProtocol B (Buffered Quench)
Benzylic (

)
PoorHigh Resonance stabilization of cationProtocol A (Anhydrous)
Electron-Rich Benzylic (

)
Very PoorCritical Massive cation stabilizationProtocol A (Strict Anhydrous)

-Halo
(

)
GoodLowInductive destabilization of cationProtocol B (Standard)

Module 3: Validated Workup Protocols

Protocol A: The "Anhydrous Filtration" (Gold Standard)

Best for: Benzylic substrates, electron-rich systems, and large-scale


 reactions.

The Logic: Avoids aqueous contact entirely.


 byproducts (

) and inorganic salts are removed physically or chemically without water.
  • Evaporation: Remove reaction solvent and volatile byproducts (like

    
     or 
    
    
    
    ) under high vacuum.
    • Tip: Use a secondary trap cooled with liquid nitrogen to capture corrosive

      
      .
      
  • Trituration: Redissolve the residue in a non-polar, anhydrous solvent in which the inorganic salts are insoluble.

    • Recommended:n-Hexane or Pentane (sometimes

      
      /Hexane mix).[3]
      
  • Filtration: Filter the suspension through a pad of Celite or Neutral Alumina under an inert atmosphere (Schlenk frit or glovebox).

    • Why: Removes phosphorus salts which are Lewis acidic.

  • Concentration: Evaporate the filtrate to obtain the crude gem-dichloride.

Protocol B: The "Inverse Buffered Quench"

Best for: Aliphatic substrates or when inorganic byproducts are soluble in organic solvents.

The Logic: If water must be used, the pH must never drop below 7. Standard addition (pouring water into the reaction) generates local pockets of super-acidic


. Inverse addition  (pouring reaction into base) ensures acid is neutralized instantly upon contact.
  • Preparation: Prepare a rapidly stirring biphasic mixture of organic solvent (DCM or

    
    ) and excess  Saturated Aqueous 
    
    
    
    (or 1M NaOH for very robust substrates) at 0°C.
    • Ratio: Volume of base should be 3x the reaction volume.

  • Inverse Addition: Slowly pour the reaction mixture into the stirring alkaline solution.

    • Critical: Monitor internal temperature. Do not let it rise above 5–10°C.

  • Separation: Immediately separate layers.

  • Rapid Drying: Wash organic layer once with Brine, then dry over anhydrous

    
     (basic desiccant) or 
    
    
    
    .
    • Avoid:

      
       (can be slightly acidic).
      

Module 4: Troubleshooting & Decision Support

Interactive Decision Tree

Use this logic flow to select the correct workup immediately after your reaction is complete.

WorkupDecision Start Reaction Complete (Contains gem-dichloride) Q1 Is POCl3 or SOCl2 present? Start->Q1 Branch1_Yes Yes Q1->Branch1_Yes Branch1_No No Q1->Branch1_No Action_Evap Evaporate Volatiles (High Vac) Branch1_Yes->Action_Evap Remove Acid Source Q2 Is substrate Benzylic or Electron-Rich? Branch1_No->Q2 Branch2_Yes Yes Q2->Branch2_Yes Branch2_No No Q2->Branch2_No Action_ProtocolA PROTOCOL A (Hexane Trituration) Branch2_Yes->Action_ProtocolA High Risk Action_ProtocolB PROTOCOL B (Inverse NaHCO3 Quench) Branch2_No->Action_ProtocolB Low Risk Action_Evap->Q2

Figure 2: Workup Selection Logic. Prioritize removal of acid halides before assessing substrate stability.

Frequently Asked Questions (FAQs)

Q: My product hydrolyzes on the silica column. What is happening? A: Standard silica gel is slightly acidic (pH 4–5). This is sufficient to hydrolyze sensitive gem-dichlorides during the time scale of a column.

  • Fix: Pre-treat your silica slurry with 1–2% Triethylamine (

    
    ) before packing the column. Alternatively, use Neutral Alumina  (Grade III), which is much gentler on acid-sensitive groups.
    

Q: I used Protocol B, but I still see aldehyde in my NMR. Why? A: This is likely due to emulsions . If the biphasic quench wasn't separated quickly, the gem-dichloride sat in contact with water too long.

  • Fix: Add solid NaCl to break the emulsion or filter through a pad of Celite to break surface tension. For next time, switch to Protocol A.

Q: Can I store the gem-dichloride? A: Only if strictly anhydrous. Store under Argon/Nitrogen in a freezer (-20°C). Add a few pellets of activated molecular sieves or solid


 to the storage vial to scavenge any adventitious moisture or acid.

Q: I am reacting a ketone with


. The reaction mixture turned black/tarry. 
A:  This is often polymerization caused by the heat of the reaction or HCl accumulation.
  • Fix: Ensure the reaction is performed in a solvent (like Chlorobenzene or DCM) rather than neat. Add a solid buffer (like

    
    ) to the reaction flask to scavenge HCl as it forms.
    

References

  • Tanabe, K., & Ido, T. (1965).[4] The Mechanism of the Hydrolysis of Benzal Chloride. Journal of the Research Institute for Catalysis, Hokkaido University, 12(3), 223–233.

  • Tsuritani, T., et al. (2003). Efficient Synthesis of gem-Dichlorides from Ketones using Vilsmeier Reagent. Synlett, 2003(7), 991-994.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for handling acid chlorides and PCl5 workups).
  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Source for "Inverse Addition" quenching techniques).

Sources

Technical Support Center: Optimizing Derivatization of 2-(Dichloromethylene)cyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the derivatization of 2-(Dichloromethylene)cyclohexanone. As a key intermediate in various synthetic pathways, its successful modification is critical. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot low conversion rates, and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What makes the derivatization of 2-(Dichloromethylene)cyclohexanone challenging?

A1: 2-(Dichloromethylene)cyclohexanone is an α,β-unsaturated ketone, presenting two primary electrophilic sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon of the exocyclic double bond (1,4-conjugate or Michael addition). The dichloromethylene group is strongly electron-withdrawing, which significantly enhances the electrophilicity of the β-carbon, often favoring conjugate addition. However, the balance between these two pathways is delicate and highly dependent on reaction conditions and the nature of the nucleophile, leading to potential selectivity issues and low yields of the desired product.

Q2: My reaction shows a low conversion rate. What are the most critical parameters I should investigate first?

A2: When facing low conversion, the first parameters to scrutinize are the quality and stoichiometry of your reagents and the reaction temperature.

  • Reagent Integrity: Ensure your nucleophile, any base used, and the 2-(Dichloromethylene)cyclohexanone starting material are pure and anhydrous. Moisture is a common culprit for quenching reagents and inhibiting the reaction.

  • Stoichiometry: An incorrect ratio of nucleophile or base to the substrate can lead to incomplete reactions or the formation of side products.

  • Temperature: Many nucleophilic additions require specific temperature control. Reactions that are kinetically controlled often need low temperatures (e.g., -78°C) to prevent side reactions, while thermodynamically controlled reactions may require heating to overcome the activation energy barrier.[1]

Q3: How do I monitor the progress of the derivatization reaction effectively?

A3: Thin-Layer Chromatography (TLC) is the most common and efficient method for monitoring reaction progress.[2] By co-spotting the reaction mixture with your starting material, you can visually track the consumption of the substrate and the formation of the product(s). Developing a reliable TLC system (solvent mixture) before starting the reaction is crucial for accurate monitoring. For more quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be employed.[3][4]

Q4: Can the solvent choice impact the reaction outcome?

A4: Absolutely. The solvent plays a critical role in stabilizing intermediates and influencing nucleophile reactivity. Aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used.[5] However, it's important to note that DCM can react with certain strong nucleophiles or amines, so its inertness should not always be assumed.[6] The polarity of the solvent can also influence the competition between 1,2- and 1,4-addition pathways.

Troubleshooting Guide for Low Conversion Rates

This section provides a structured approach to diagnosing and solving common issues leading to poor yields in the derivatization of 2-(Dichloromethylene)cyclohexanone.

Problem 1: Little to No Product Formation

If your reaction yields no desired product, it points to a fundamental issue with the reaction setup or reagents.

Possible Causes & Solutions

Possible Cause Scientific Rationale Suggested Action & Verification
Degraded or Impure Reagents The nucleophile or base may have degraded due to improper storage (e.g., exposure to air or moisture). The starting material could contain impurities that inhibit the reaction.Action: Use freshly purchased or purified reagents. Ensure solvents are anhydrous. Verification: Confirm reagent purity via NMR or other appropriate analytical techniques.
Insufficient Activation/Reactivity The nucleophile may not be strong enough to attack the electrophilic centers, or the reaction temperature may be too low to overcome the activation energy.Action: If using a weak nucleophile, consider converting it to a more potent form (e.g., deprotonating an alcohol to an alkoxide). Gradually increase the reaction temperature and monitor for product formation via TLC.
Incorrect Stoichiometry An insufficient amount of the nucleophile or base will result in an incomplete reaction, leaving a large amount of starting material unreacted.Action: Carefully re-calculate and measure all reagents. Consider using a slight excess (1.1-1.2 equivalents) of the nucleophile. Verification: Monitor the reaction by TLC to observe the consumption of the starting material.
Inappropriate Solvent The chosen solvent may not be suitable for the reaction, leading to poor solubility of reagents or unwanted side reactions.Action: Switch to a different anhydrous aprotic solvent. For instance, if the reaction fails in DCM, try THF or diethyl ether.[5] Verification: Check the solubility of all reagents in the new solvent before initiating the reaction.
Problem 2: Mixture of Products and Low Yield of Desired Derivative

The formation of multiple products indicates competing reaction pathways or side reactions are occurring.

Possible Causes & Solutions

Possible Cause Scientific Rationale Suggested Action & Verification
Competition between 1,2- and 1,4-Addition Hard nucleophiles tend to favor 1,2-addition (attack at the carbonyl), while soft nucleophiles favor 1,4-conjugate addition. The reaction conditions (temperature, solvent) also influence this balance.Action: To favor 1,4-addition, use a softer nucleophile (e.g., thiols, cuprates) and ensure thermodynamic control (longer reaction times, potentially higher temperatures). For 1,2-addition, use a harder nucleophile (e.g., Grignard reagents, organolithiums) under kinetic control (low temperature, e.g., -78°C).
Aldol Condensation Side Reaction If a strong base is used, it can deprotonate the α-carbon of the cyclohexanone ring, leading to the formation of an enolate which can then attack another molecule of the starting material.[1]Action: Add the base slowly to a cooled solution of the substrate and nucleophile. Ensure the nucleophilic addition is faster than the rate of self-condensation. Pre-forming the nucleophile may also prevent this.
Polysubstitution The initial product may be more reactive than the starting material, leading to further reactions if excess nucleophile is present or the reaction time is too long.Action: Use a stoichiometric amount of the nucleophile or add it slowly to the reaction mixture. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.[1]

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Competing Nucleophilic Addition Pathways

This diagram illustrates the two primary pathways for nucleophilic attack on 2-(Dichloromethylene)cyclohexanone.

G cluster_0 Reaction Initiation cluster_1 Reaction Pathways cluster_2 Products A 2-(Dichloromethylene)cyclohexanone + Nucleophile (Nu⁻) B 1,2-Addition (Kinetic Control) A->B Hard Nucleophile Low Temperature C 1,4-Conjugate Addition (Thermodynamic Control) A->C Soft Nucleophile Thermodynamic Conditions D Tertiary Alcohol Derivative B->D E Conjugate Adduct C->E

Caption: 1,2- vs. 1,4-Addition Pathways.

Diagram 2: Troubleshooting Workflow for Low Conversion

This workflow provides a logical sequence of steps to diagnose and resolve low conversion rates.

Troubleshooting_Workflow start Low Conversion Rate Observed check_reagents Step 1: Verify Reagent Quality (Purity, Anhydrous) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Action: Use Fresh/ Purified Reagents reagents_ok->replace_reagents No check_conditions Step 2: Evaluate Reaction Conditions (Temp, Time, Stoichiometry) reagents_ok->check_conditions Yes replace_reagents->check_conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Action: Adjust Temp, Time, or Stoichiometry conditions_ok->optimize_conditions No check_monitoring Step 3: Analyze Reaction Monitoring (TLC/GC shows side products?) conditions_ok->check_monitoring Yes optimize_conditions->check_monitoring monitoring_ok Clean Reaction? check_monitoring->monitoring_ok address_side_reactions Action: Modify Conditions to Improve Selectivity monitoring_ok->address_side_reactions No end Improved Conversion monitoring_ok->end Yes address_side_reactions->end

Caption: Troubleshooting Decision Tree.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Derivatization

This is a generalized protocol and should be adapted based on the specific nucleophile and reaction scale.

  • Glassware Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(Dichloromethylene)cyclohexanone (1.0 eq) in anhydrous solvent (e.g., THF). Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Nucleophile Addition: Slowly add the nucleophile (1.1 eq) to the stirred solution via syringe over 10-15 minutes. If a base is required to generate the nucleophile in situ, it should be added prior to the substrate or concurrently, depending on the specific mechanism.

  • Reaction Monitoring: Allow the reaction to stir at the set temperature. Monitor its progress by taking small aliquots and analyzing them by TLC every 30-60 minutes.[2]

  • Quenching: Once the starting material is consumed (as indicated by TLC), quench the reaction by slowly adding a suitable quenching agent (e.g., saturated aqueous ammonium chloride solution).

  • Work-up and Extraction: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel, add water and an organic solvent (e.g., ethyl acetate), and perform a liquid-liquid extraction. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product using flash column chromatography to isolate the desired derivative.

Protocol 2: Monitoring the Reaction by Thin-Layer Chromatography (TLC)
  • Prepare the TLC Chamber: Add a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate) to a TLC chamber with a piece of filter paper and allow the atmosphere to saturate.

  • Spot the Plate: On a silica gel TLC plate, draw a baseline in pencil. Spot a dilute solution of your starting material (SM) in one lane. In another lane, co-spot the starting material and a small aliquot from your reaction mixture (Co). In a third lane, spot only the reaction mixture (Rxn).

  • Develop the Plate: Place the TLC plate in the chamber and allow the eluent to run up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp. If the compounds are not UV-active, use an appropriate stain (e.g., potassium permanganate).

  • Analyze: The disappearance of the starting material spot in the 'Rxn' lane and the appearance of a new spot indicate product formation. The 'Co' lane helps to confirm if any starting material remains.

References

  • Wikipedia. (n.d.). Dichloromethane. Retrieved from [Link]

  • Strenge, J. (2018). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
  • MDPI. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Retrieved from [Link]

  • GOV.UK. (2025). Dichloromethane: general information. Retrieved from [Link]

  • Quora. (2020). How to synthesis 2- methyl cyclohexanone from cyclohexanone. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclohexanone synthesis. Retrieved from [Link]

  • Owlcation. (2023). Organic Chemistry Lab Report: Synthesis of Cyclohexanone. Retrieved from [Link]

  • Reddit. (2023). Which position would you predict is preferred for nucleophilic addition?. Retrieved from [Link]

  • SciELO. (n.d.). Optimization of Reaction Conditions for Cyclohexane to Cyclohexanone with t-Butylhydroperoxide Over CuCl2 Loaded with Activated Carbon. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Why are DCM and chloroform so resistant towards nucleophilic substitution?. Retrieved from [Link]

  • Atmospheric Chemistry and Physics. (2021). Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction. Retrieved from [Link]

  • Nature. (2024). Diastereodivergent nucleophile–nucleophile alkene chlorofluorination. Retrieved from [Link]

  • Springer. (2020). The Influence of Reaction Conditions on the Oxidation of Cyclohexane via the In-Situ Production of H2O2. Retrieved from [Link]

  • Drug Development and Delivery. (2026). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Retrieved from [Link]

  • ResearchGate. (2024). Optimization of the Introduction of 2,6-Dimethylphenol at the C4-Atom of 2'-Deoxythymidine for the Preparation of Modified Oligonucleotides. Retrieved from [Link]

  • YouTube. (2022). Strategies for Synthesis & Retrosynthesis (Alpha, Beta unsaturated carbonyl compounds) | Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • PubMed. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of reaction temperature on cyclohexane conversion, selectivities.... Retrieved from [Link]

Sources

Removing unreacted starting materials from 2-(Dichloromethylene)cyclohexanone products

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the purification of 2-(Dichloromethylene)cyclohexanone , focusing specifically on the removal of unreacted starting materials (typically cyclohexanone or 2-hydroxymethylenecyclohexanone) and reagent byproducts (Triphenylphosphine oxide, TPPO).

Topic: Removing Unreacted Starting Materials & Reagent Byproducts Applicable Chemistry: Wittig-type Olefination, Appel-type reactions, Vilsmeier-Haack modifications. Target Audience: Medicinal Chemists, Process Development Scientists.

Diagnostic & Strategy Overview

Before initiating purification, you must characterize the crude mixture. The synthesis of 2-(dichloromethylene)cyclohexanone typically involves the reaction of a precursor (like 2-hydroxymethylenecyclohexanone) with chlorinating agents/ylides, or the direct


-functionalization of cyclohexanone.

Common Impurity Profile:

ComponentNatureBoiling Point / PropertiesRemoval Strategy
Product

-Unsaturated Ketone (Electrophilic)
High BP (>200°C est.), Sensitive to hydrolysisVacuum Distillation / Chromatography
Starting Material (SM) Cyclohexanone / DerivativesModerate BP (~155°C), VolatilePrimary: Vacuum DistillationSecondary: Bisulfite Wash (Conditional)
Reagent Byproduct Triphenylphosphine Oxide (TPPO)Solid, High MP (156°C), PolarPrimary:

ComplexationSecondary: Hexane Trituration
Reagent Byproduct Phosphorous ResiduesAcidic/CorrosiveBasic Wash (

)
The Core Challenge

The product contains an exocyclic double bond conjugated with a carbonyl group. This makes it an electrophilic Michael acceptor .

  • Risk: Harsh nucleophilic washes (strong bases, unbuffered bisulfite) can lead to 1,4-addition side reactions or polymerization.

  • Solution: Use physical separation (distillation) for bulk removal and mild chemical scavenging for trace removal.

Protocol A: Bulk Removal of Volatile Starting Material (Vacuum Distillation)

Context: Unreacted cyclohexanone or simple precursors are significantly more volatile than the dichloromethylene product. Distillation is the most scalable and "atom-economical" method.

Step-by-Step Methodology
  • Quench & Neutralize: Ensure the crude reaction mixture is quenched (typically with sat.

    
    ) and neutralized. Acidic residues during distillation will catalyze polymerization.
    
  • Solvent Strip: Remove reaction solvents (DCM, THF) via rotary evaporation at 35°C.

  • Setup: Assemble a short-path distillation apparatus (Kugelrohr is ideal for <5g scales; Vigreux column for >10g).

  • Conditioning:

    • Apply high vacuum (< 1.0 mmHg).

    • Do not heat yet. Allow volatile residue to off-gas.

  • Fractionation:

    • Fraction 1 (Fore-run): Slowly ramp temperature to 40–60°C (bath). This removes residual solvent and trace cyclohexanone.

    • Fraction 2 (SM Recovery): Ramp to 80–100°C. Unreacted cyclohexanone will distill over.

    • Fraction 3 (Product): The product will typically distill at significantly higher temperatures (depending on vacuum).

  • Validation: Check fractions via TLC or GC-MS.

Expert Insight: If your product co-distills with the starting material, your vacuum is likely too weak, causing the boiling points to converge. Use a stronger pump or switch to Protocol C .

Protocol B: Triphenylphosphine Oxide (TPPO) Removal

If your synthesis utilized


, TPPO is the major contaminant. It often forms a "syrup" that traps your product and starting materials, making distillation difficult.
The Magnesium Chloride ( ) Complexation Method

Why this works: TPPO acts as a Lewis base. It coordinates strongly with


 to form a precipitate that is insoluble in non-polar solvents, while your product (less polar) remains in solution.

Workflow:

  • Dissolution: Dissolve the crude residue in Toluene (approx. 5 mL per gram of crude). Avoid DCM; toluene promotes precipitation.

  • Complexation: Add anhydrous

    
     (1.5 – 2.0 equivalents relative to expected TPPO).
    
  • Incubation: Heat the suspension to reflux for 1 hour, then cool to room temperature.

  • Filtration: A thick white precipitate (

    
    ) will form. Filter through a sintered glass funnel or a pad of Celite.
    
  • Wash: Rinse the filter cake with cold toluene/hexane (1:1).

  • Concentration: The filtrate contains your product and unreacted starting material (now free of TPPO). Proceed to Protocol A or C .

DOT Diagram: TPPO Removal Workflow

TPPO_Removal Start Crude Mixture (Product + SM + TPPO) Step1 Dissolve in Toluene Start->Step1 Step2 Add Anhydrous MgCl2 (1.5 - 2.0 eq) Step1->Step2 Step3 Reflux (1 hr) -> Cool Step2->Step3 Step4 Filter Precipitate Step3->Step4 Precipitate Solid Residue: [TPPO-MgCl2 Complex] Step4->Precipitate Discard Filtrate Filtrate: Product + SM (in Toluene) Step4->Filtrate Keep Next Proceed to Distillation (Remove SM) Filtrate->Next

Caption: Workflow for Magnesium Chloride mediated removal of Triphenylphosphine Oxide.

Protocol C: Chromatographic Separation (Silica Gel)

If the starting material (SM) cannot be distilled (e.g., if it is non-volatile or thermally unstable), use Flash Column Chromatography.

Optimization for Dichloromethylene Ketones:

  • Stationary Phase: Standard Silica Gel (60 Å).

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient).

    • Start: 100% Hexane (Elutes non-polar oligomers).

    • Ramp: 95:5 Hexane:EtOAc (Elutes 2-(Dichloromethylene)cyclohexanone ).

    • Flush: 50:50 Hexane:EtOAc (Elutes TPPO and polar SM).

Critical Warning: Silica gel is slightly acidic. 2-(Dichloromethylene)cyclohexanone is an enone and can undergo hydrolysis or rearrangement on acidic media if left too long.

  • Mitigation: Add 1% Triethylamine (

    
    ) to your mobile phase to neutralize the silica.
    

Troubleshooting & FAQs

Q1: Can I use sodium bisulfite to remove unreacted cyclohexanone?

  • Answer: Proceed with extreme caution. While bisulfite effectively binds unreacted cyclohexanone, your product is an

    
    -unsaturated ketone (a Michael acceptor). Bisulfite is a nucleophile and may attack the 
    
    
    
    -carbon of your product (the
    
    
    group), leading to sulfonated byproducts.
    • Test: Run a small-scale pilot (50 mg). If the product degrades, strictly use Distillation (Protocol A).

Q2: The product is solidifying into a gummy oil. How do I recrystallize it?

  • Answer: This "gum" is likely TPPO contamination. Perform Protocol B (

    
    )  first. Once TPPO is removed, try recrystallizing the product from cold Pentane or Methanol at -20°C.
    

Q3: My product decomposes during distillation.

  • Answer:

    • Acidity: Ensure the crude was neutralized with

      
       wash before heating.
      
    • Temperature: The pot temperature is too high. Improve your vacuum (<0.5 mmHg) to lower the boiling point.

    • Stabilizer: Add a radical inhibitor like BHT (Butylated hydroxytoluene) to the distillation pot to prevent polymerization.

Q4: I see a new spot on TLC after workup.

  • Answer: This is likely the hydrolysis product. The dichloromethylene group (

    
    ) can hydrolyze to a carboxylic acid or aldehyde moiety under aqueous acidic conditions. Keep all workup steps neutral (pH 7) and minimize water contact time.
    

References

  • TPPO Removal via MgCl2: Donaldson, S. M., et al. "Rapid and Efficient Removal of Triphenylphosphine Oxide by Precipitation with Magnesium Chloride." Journal of Organic Chemistry, vol. 82, no. 23, 2017. [Link]

  • General Purification of Cyclohexanones: Armarego, W. L. F., and Chai, C. L. L. Purification of Laboratory Chemicals. 7th ed., Butterworth-Heinemann, 2013. [Link]

  • Appel Reaction Mechanism & Side Products: Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage." Angewandte Chemie International Edition, vol. 14, no. 12, 1975, pp. 801–811. [Link]

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(Dichloromethylene)cyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(Dichloromethylene)cyclohexanone. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the compound's spectral features, a comparison with relevant structural analogs, and the experimental protocols necessary for robust data acquisition. Our analysis is grounded in fundamental principles of NMR spectroscopy and supported by experimental data from authoritative sources.

The structural uniqueness of 2-(Dichloromethylene)cyclohexanone, an α,β-unsaturated ketone, lies in the exocyclic dichloromethylene group conjugated with the cyclohexanone ring. This specific arrangement of functional groups creates a distinct electronic environment, which is reflected in its NMR spectra. Understanding these spectral nuances is critical for structural verification and for predicting the reactivity of this and similar halogenated organic molecules.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the appropriate selection of acquisition parameters. The following protocol outlines a validated procedure for the analysis of 2-(Dichloromethylene)cyclohexanone.

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl₃) is the recommended solvent due to its excellent solubilizing properties for a wide range of organic compounds and its single, well-defined residual solvent peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C), which serves as a convenient internal reference.[1]

  • Concentration: Prepare a solution by dissolving 10-20 mg of the analyte in approximately 0.6 mL of CDCl₃. This concentration is optimal for obtaining a good signal-to-noise ratio in a reasonable timeframe without inducing significant intermolecular interaction effects.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm), though referencing the residual solvent peak is common practice.

NMR Spectrometer Parameters

The following parameters are recommended for a 400 MHz spectrometer. Adjustments may be necessary for instruments of different field strengths.

Parameter¹H NMR Spectroscopy¹³C NMR Spectroscopy
Pulse Angle 30-45°30°
Spectral Width -2 to 12 ppm[2]0 to 220 ppm
Acquisition Time 2-4 seconds[2]1-2 seconds
Relaxation Delay 1-2 seconds[2]2 seconds
Number of Scans 8-161024 or more (analyte dependent)
Temperature 298 K298 K

The causality behind these choices is rooted in balancing signal intensity with experimental time. A moderate pulse angle and a relaxation delay of 1-2 seconds ensure that all protons have sufficient time to relax back to equilibrium, allowing for accurate integration and quantification. For the less sensitive ¹³C nucleus, a greater number of scans is required to achieve an adequate signal-to-noise ratio.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh 10-20 mg of Analyte b Dissolve in 0.6 mL CDCl3 a->b c Homogenize Solution b->c d Transfer to NMR Tube c->d e Insert Sample into Spectrometer d->e f Tune and Shim Magnet e->f g Acquire 1H Spectrum f->g h Acquire 13C & DEPT Spectra g->h i Fourier Transform (FID to Spectrum) h->i j Phase Correction i->j k Baseline Correction j->k l Reference to Solvent Peak (CDCl3) k->l

Caption: Workflow for NMR Sample Preparation and Data Acquisition.

¹H NMR Spectral Analysis of 2-(Dichloromethylene)cyclohexanone

The ¹H NMR spectrum provides information on the number of distinct proton environments and their connectivity. The structure of 2-(Dichloromethylene)cyclohexanone features four sets of methylene protons within the cyclohexanone ring.


(Self-generated image for illustrative purposes)

Key Influences on Chemical Shifts:

  • Anisotropy of the Carbonyl Group: The C=O group deshields adjacent protons. Therefore, the protons on C6 (H-6) are expected to be shifted downfield relative to other methylene protons.

  • Allylic Position: Protons on a carbon adjacent to a double bond (allylic protons) are deshielded. The protons on C3 (H-3) are in such a position.

  • Electronegativity: While the chlorine atoms do not have a direct through-bond effect on the ring protons, their electron-withdrawing nature influences the overall electron density of the conjugated system.

Predicted ¹H NMR Data:

Proton LabelPositionExpected Chemical Shift (δ, ppm)Predicted MultiplicityRationale
H-6 α to C=O~2.6 - 2.8Triplet (t)Deshielded by the adjacent carbonyl group. Coupled to H-5.
H-3 Allylic~2.4 - 2.6Triplet (t)Deshielded due to allylic position to the C=C bond. Coupled to H-4.
H-5 β to C=O~1.8 - 2.0Multiplet (m)Coupled to both H-6 and H-4.
H-4 γ to C=O~1.8 - 2.0Multiplet (m)Coupled to both H-3 and H-5.

Note: In a flexible ring system like cyclohexanone, protons can exist in axial and equatorial environments, which may not be fully resolved at room temperature, leading to broadened peaks. The chemical shift for protons on a carbon adjacent to a carbonyl group in a ketone is typically in the 2-2.7 ppm range.[3]

¹³C NMR Spectral Analysis of 2-(Dichloromethylene)cyclohexanone

The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the molecule's symmetry, we expect to see six distinct signals.

Key Influences on Chemical Shifts:

  • Carbonyl Carbon (C=O): The carbonyl carbon is highly deshielded and typically appears far downfield. For α,β-unsaturated ketones, this shift is generally between 190-220 ppm.[2]

  • Olefinic Carbons (C=C): The sp² hybridized carbons of the double bond will appear in the olefinic region (100-150 ppm).

  • Electronegativity of Chlorine: The carbon atom of the dichloromethylene group (=CCl₂) will be significantly influenced by the two attached electronegative chlorine atoms, though its exact shift can be complex.

  • Aliphatic Carbons: The sp³ hybridized carbons of the ring will be in the upfield region.

Predicted ¹³C NMR Data:

Carbon LabelHybridizationExpected Chemical Shift (δ, ppm)Rationale
C-1 sp²~195 - 205Carbonyl carbon in a conjugated system.[2]
C-2 sp²~135 - 145Quaternary olefinic carbon, part of the conjugated system.
=CCl₂ sp²~110 - 125Olefinic carbon bonded to two chlorine atoms.
C-6 sp³~35 - 45Aliphatic carbon α to the carbonyl group.
C-3 sp³~25 - 35Aliphatic carbon in an allylic position.
C-4, C-5 sp³~20 - 30Standard aliphatic carbons within the ring.

DEPT-135 experiments would be invaluable here, showing positive signals for any CH groups (none in this molecule) and negative signals for all CH₂ groups (C-3, C-4, C-5, C-6), helping to confirm assignments. Quaternary carbons (C-1, C-2) and the =CCl₂ carbon would be absent in a DEPT-135 spectrum.

Caption: Key Electronic Influences on ¹³C Chemical Shifts.

Comparative Spectral Analysis

To fully appreciate the spectral characteristics of 2-(Dichloromethylene)cyclohexanone, it is instructive to compare its predicted NMR data with that of simpler, related molecules: cyclohexanone and 2-cyclohexen-1-one.

Comparison with Cyclohexanone

Cyclohexanone provides a baseline for a saturated six-membered ring ketone. The introduction of the dichloromethylene group creates a conjugated system, profoundly altering the electronic structure.

Comparative ¹³C NMR Chemical Shifts (δ, ppm):

Carbon Position2-(Dichloromethylene)cyclohexanone (Predicted)Cyclohexanone (Experimental)Key Difference & Rationale
C-1 (C=O) ~198~212Upfield Shift. Conjugation with the C=C bond delocalizes electron density, increasing the shielding at the carbonyl carbon.[4]
C-2 ~140 (sp²)~42 (sp³)Hybridization Change. The carbon becomes part of a double bond, resulting in a significant downfield shift.
C-6 ~38 (sp³)~42 (sp³)Slight Upfield Shift. The electronic influence of the conjugated system slightly alters the shielding compared to the saturated analog.
=CCl₂ ~118 (sp²)N/ANew Signal. Represents the exocyclic dichloromethylene carbon.
Comparison with 2-Cyclohexen-1-one

This comparison isolates the effect of the two chlorine atoms by contrasting with a standard α,β-unsaturated ketone.

Comparative ¹³C NMR Chemical Shifts (δ, ppm):

Position2-(Dichloromethylene)cyclohexanone (Predicted)2-Cyclohexen-1-one (Experimental)Key Difference & Rationale
C-1 (C=O) ~198~199Minimal Change. The carbonyl environment is very similar.
C-2 ~140~129 (Cα-H)Downfield Shift. C-2 is now a quaternary carbon, and the attached =CCl₂ group is more electron-withdrawing than a =CH group.
C-3 ~28 (sp³)~150 (Cβ-H)Hybridization Change. The endocyclic double bond in cyclohexenone is replaced by an exocyclic one.
=CCl₂ ~118N/AUnique Feature. The dichloromethylene carbon signal is characteristic of the title compound.

Conclusion

The ¹H and ¹³C NMR spectra of 2-(Dichloromethylene)cyclohexanone are defined by the interplay between its cyclohexanone framework and the conjugated dichloromethylene moiety. The analysis reveals significant deshielding of protons and carbons adjacent to the carbonyl and the double bond. A comparative approach against simpler analogs like cyclohexanone and 2-cyclohexen-1-one effectively highlights the unique spectral signatures introduced by the α,β-unsaturation and the geminal dichloro substitution. This guide provides a robust framework for the structural elucidation of this and related halogenated ketones, underscoring the power of NMR spectroscopy as an indispensable analytical tool in modern chemistry.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

  • University of California, Los Angeles. Spectroscopy Tutorial: Ketones. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Sourced from ResearchGate. Available at: [Link]

  • Stothers, J. B., & Tan, C. T. (1974). ¹³C N.M.R. STUDIES: PART VI. Carbon-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. Canadian Journal of Chemistry, 52(2), 308-314. Available at: [Link]

  • Boyd, D. R., & Olejniczak, K. (2001). ¹⁷O NMR Spectra of α,β-Unsaturated Carbonyl Compounds RCH=CHCOX: the Influence of Group X on the δ(¹⁷O) Value of the Carbonyl Oxygen and on the Shielding Effect of Group R. Molecules, 6(10), 825-832. Available at: [Link]

Sources

IR spectroscopy characteristic peaks of 2-(Dichloromethylene)cyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Characterization of 2-(Dichloromethylene)cyclohexanone: A Comparative IR Analysis Guide

Executive Summary & Strategic Context

In drug development and advanced organic synthesis, 2-(Dichloromethylene)cyclohexanone serves as a critical electrophilic intermediate, often synthesized via the reaction of cyclohexanone derivatives with carbon tetrachloride/triphenylphosphine or related Wittig-type dihalo-olefinations.

For the analytical chemist, this molecule presents a unique spectroscopic challenge. Unlike simple enones, the 2-(dichloromethylene) moiety introduces a competition between the resonance effects of the conjugated system (which lowers wavenumber) and the strong inductive electron-withdrawal of the gem-dichloro group (which raises wavenumber).

The Core Analytical Problem: Researchers often misinterpret the IR spectrum by expecting a dramatic "red shift" (lowering) of the carbonyl peak typical of


-unsaturated ketones. However, due to the s-cis locked conformation and the electronegativity of the chlorine atoms, the carbonyl shift is subtle. Differentiation relies on the emergence of the exocyclic alkene stretch and the C-Cl fingerprint, not just the carbonyl shift. 

Structural Analysis & Predicted Shifts

To interpret the spectrum accurately, we must deconstruct the electronic environment of the target molecule compared to its precursor, Cyclohexanone .

The Electronic Tug-of-War
  • Conjugation Effect (Red Shift): The

    
    -system of the 
    
    
    
    bond overlaps with the
    
    
    bond. Delocalization of
    
    
    -electrons weakens the
    
    
    double bond character, theoretically lowering the stretching frequency (typically from 1715
    
    
    to ~1685
    
    
    ).
  • Inductive Effect (Blue Shift): The two Chlorine atoms on the

    
    -carbon are highly electronegative. They withdraw electron density through the sigma framework (
    
    
    
    effect). This destabilizes the canonical form where oxygen holds a negative charge, effectively strengthening the
    
    
    bond and opposing the conjugation shift.
  • Conformational Locking: The exocyclic double bond locks the system in a fixed s-cis geometry (carbonyl and alkene are on the same side of the single bond). s-cis enones absorb at higher frequencies than their s-trans counterparts (often +15-20

    
    ).
    

Net Result: The carbonyl peak of 2-(Dichloromethylene)cyclohexanone often appears in the 1695–1710


  range—dangerously close to the saturated starting material (1715 

).

Comparative Spectral Data (The Evidence)

The following table contrasts the target molecule with its precursor (Cyclohexanone) and a non-halogenated analogue (2-Methylenecyclohexanone) to isolate the chloride effect.

Table 1: Characteristic IR Peak Comparison
Functional GroupCyclohexanone (Precursor)2-(Dichloromethylene)cyclohexanone (Target)Spectral Diagnostic Note
C=O Stretch 1715 cm⁻¹ (Strong, Sharp)1695 – 1710 cm⁻¹ (Strong)The "Deceptive" Shift. Only a minor shift (-5 to -20 cm⁻¹) is observed due to the opposing Inductive/Resonance effects.
C=C Stretch Absent1590 – 1615 cm⁻¹ (Medium)Primary Differentiator. Look for this new peak. It is lower than typical alkenes (1640) due to Cl mass and conjugation.
C-H Stretch (sp²) AbsentAbsent (Gem-dichloro)The alkene carbon has no hydrogens (

), so the typical >3000 cm⁻¹ alkene C-H stretch is missing .
C-Cl Stretch Absent740 – 800 cm⁻¹ (Strong)Fingerprint region confirmation. Often appears as a doublet or broad band.
C-H Stretch (sp³) 2850 – 2950 cm⁻¹2850 – 2950 cm⁻¹Ring methylenes remain largely unchanged.

Critical Insight: Do not rely solely on the disappearance of the 1715


 peak. In crude mixtures, the product's carbonyl peak (1705) may appear as a "shoulder" on the unreacted starting material's peak. Always validate using the 1590-1615 

alkene band.

Experimental Protocol: Monitoring Synthesis

Objective: Monitor the conversion of Cyclohexanone to 2-(Dichloromethylene)cyclohexanone.

Methodology
  • Sampling:

    • Liquids/Oils: Use neat thin film between NaCl/KBr plates.

    • Solids: Prepare a KBr pellet (1-2% w/w).

    • Note: Avoid chlorinated solvents (DCM, Chloroform) for liquid cells as their C-Cl bands will mask the target's fingerprint region (700-800

      
      ).
      
  • Workflow Visualization (Synthesis & Analysis):

SynthesisWorkflow cluster_spectral Spectral Checkpoints Start Start: Cyclohexanone Reaction Reaction (CCl4 / PPh3) Start->Reaction Reagents Added Crude Crude Mixture Reaction->Crude Workup Analysis IR Analysis Step Crude->Analysis Thin Film Decision Decision Gate Analysis->Decision Check1 Check 1600 cm-1 (C=C Appearance) Analysis->Check1 Check2 Check 750 cm-1 (C-Cl Appearance) Analysis->Check2 Decision->Start Purify Product Decision->Reaction Peak @ 1715 strong No Peak @ 1600

Caption: Figure 1. Synthesis monitoring workflow emphasizing the critical spectral checkpoints for product validation.

Troubleshooting & Interpretation Logic

When analyzing the spectrum, use this logic flow to avoid false positives.

InterpretationLogic Start Spectrum Obtained CheckCO Check Carbonyl Region (1690 - 1720 cm-1) Start->CheckCO Branch1 Peak at ~1715 cm-1 only? CheckCO->Branch1 ResultSM Starting Material (No Reaction) Branch1->ResultSM Yes Branch2 Peak Shifted/Broadened (1695-1710 cm-1)? Branch1->Branch2 No/Ambiguous CheckAlkene Check Alkene Region (1590 - 1615 cm-1) Branch2->CheckAlkene Yes FinalCheck Is there a peak? CheckAlkene->FinalCheck Success CONFIRMED: 2-(Dichloromethylene) cyclohexanone FinalCheck->Success Yes Fail Unclear Result: Check for Enol/Side Products FinalCheck->Fail No

Caption: Figure 2. Logic gate for differentiating the target product from starting material using multi-peak validation.

Common Pitfalls
  • Solvent Contamination: If using

    
     or 
    
    
    
    as a solvent for IR, the solvent's massive C-Cl absorptions will completely obscure the product's fingerprint region. Always evaporate to dryness or use a non-halogenated solvent (e.g., Hexane) if solution IR is necessary.
  • Water Interference: Moisture in the KBr pellet can create a broad O-H stretch at 3400

    
     and a bending mode near 1640 
    
    
    
    , which might be mistaken for the alkene stretch. Ensure the sample is dry.
  • Over-reliance on C=O: As noted, the shift is small. If you see a peak at 1710

    
    , it could be unreacted cyclohexanone or the product. You must  confirm with the 1600 
    
    
    
    band.

References

  • Introduction to Spectroscopy (Pavia, Lampman, Kriz, Vyvyan). Cengage Learning. Covers general principles of

    
    -unsaturated ketone shifts and halogen inductive effects.
    
  • Infrared and Raman Characteristic Group Frequencies: Tables and Charts (George Socrates). Wiley. Authoritative source for specific C-Cl and exocyclic double bond frequencies.

  • Synthesis of Dihaloalkenes via Wittig Reaction. Organic Syntheses.

  • Spectrometric Identification of Organic Compounds (Silverstein, Webster, Kiemle). Wiley.

Comparing reactivity of 2-(Dichloromethylene)cyclohexanone vs 2-(Hydroxymethylene)cyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 2-(Dichloromethylene)cyclohexanone and 2-(Hydroxymethylene)cyclohexanone , focusing on their distinct reactivity profiles, mechanistic pathways, and applications in heterocyclic synthesis.

Executive Summary

In the landscape of organic synthesis, functionalized cyclohexanones are critical building blocks for fused heterocyclic systems. While both 2-(Dichloromethylene)cyclohexanone (Compound A) and 2-(Hydroxymethylene)cyclohexanone (Compound B) serve as electrophilic three-carbon synthons (


 fragments), they exhibit fundamentally different reactivity patterns governed by their electronic structures and leaving group capabilities.
Feature2-(Hydroxymethylene)cyclohexanone 2-(Dichloromethylene)cyclohexanone
Primary Character

-Keto Enol / Aldehyde Equivalent

-Dichloroenone (Ketene Dithioacetal Analog)
Electrophilic Site Exocyclic Formyl Carbon (

)
Exocyclic Dichloro Carbon (

)
Leaving Group Hydroxyl (

) as

Chloride (

)
Key Mechanism Condensation / DehydrationNucleophilic Vinylic Substitution (

)
Primary Product Unsubstituted Fused Heterocycles3-Chloro or 3-Amino Fused Heterocycles

Structural & Electronic Analysis

2-(Hydroxymethylene)cyclohexanone (The "Push-Pull" System)

This compound exists in a tautomeric equilibrium between the keto-aldehyde form and the enol form.

  • Electronic State: The enol form is stabilized by an intramolecular hydrogen bond. The exocyclic carbon is highly electrophilic but "softened" by the electron-donating hydroxyl group.

  • Reactivity: It acts as a 1,3-bis-electrophile . The formyl carbon is the primary site for nucleophilic attack, followed by cyclization at the ketone carbonyl.

2-(Dichloromethylene)cyclohexanone (The "Masked" Gem-Dihalide)

This molecule features a fixed exocyclic double bond polarized by two chlorine atoms.

  • Electronic State: The gem-dichloro group exerts a strong inductive electron-withdrawing effect (

    
    ), making the 
    
    
    
    -carbon highly susceptible to nucleophilic attack. Unlike the hydroxy derivative, it does not tautomerize.
  • Reactivity: It functions as a vinyl chloride equivalent . It undergoes addition-elimination reactions (

    
    ), allowing for the retention of a halogen atom in the final product—a critical advantage for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).
    

Comparative Reactivity with Nucleophiles

The divergence in reactivity is best illustrated by their interaction with binucleophiles such as hydrazine.

Reaction with Hydrazine (Synthesis of Indazoles)[1]
  • Pathway A (Hydroxymethylene): Reacts to form 4,5,6,7-tetrahydroindazole . The exocyclic carbon becomes the

    
     position of the pyrazole ring, which retains a hydrogen atom.
    
  • Pathway B (Dichloromethylene): Reacts to form 3-chloro-4,5,6,7-tetrahydroindazole . The nucleophile displaces one chlorine atom, while the second chlorine is eliminated during aromatization or retained depending on conditions. This allows access to 3-halo-heterocycles unavailable via Pathway A.

Reaction with Amines
  • Hydroxymethylene: Condenses to form enaminones (reaction at

    
    ) or imines. The product is a stable "push-pull" alkene.
    
  • Dichloromethylene: Reacts with secondary amines to form ketene aminals (replacement of both

    
     atoms). This reactivity mimics ketene dithioacetals, serving as a gateway to complex diamino-alkene scaffolds.
    

Mechanistic Visualization

The following diagram contrasts the reaction pathways of both compounds with a dinucleophile (Hydrazine), highlighting the "Retention of Functionality" vs. "Loss of Functionality" divergence.

ReactivityComparison Cyclohexanone Cyclohexanone (Precursor) Hydroxyl 2-(Hydroxymethylene) cyclohexanone (Aldehyde Eq.) Cyclohexanone->Hydroxyl Formylation (HCOOEt/NaOEt) Dichloro 2-(Dichloromethylene) cyclohexanone (Gem-Dichloro) Cyclohexanone->Dichloro Chlorination (CCl4/PPh3) Inter_A Intermediate: Hydrazone/Enamine Hydroxyl->Inter_A + N2H4 (Condensation) Prod_A Tetrahydroindazole (H at pos 3) Inter_A->Prod_A - H2O (Cyclization) Inter_B Intermediate: Vinyl Substitution Dichloro->Inter_B + N2H4 (Addn-Elim) Prod_B 3-Chloro-tetrahydroindazole (Cl at pos 3) Inter_B->Prod_B - HCl (Cyclization w/ Retention) Prod_B->Prod_A Reduction (Pd/C)

Caption: Mechanistic divergence: The hydroxymethylene route (top) yields unsubstituted heterocycles, while the dichloromethylene route (bottom) yields functionalized (chlorinated) heterocycles via


 mechanisms.

Experimental Protocols

Protocol A: Synthesis of Tetrahydroindazole from 2-(Hydroxymethylene)cyclohexanone

Target: Standard fused pyrazole synthesis.

  • Preparation: Dissolve 2-(hydroxymethylene)cyclohexanone (10 mmol) in Ethanol (20 mL).

  • Addition: Add Hydrazine hydrate (12 mmol) dropwise at

    
    .
    
  • Reaction: Stir at room temperature for 1 hour, then reflux for 2 hours.

  • Workup: Evaporate solvent. Recrystallize the residue from ethanol/water.

  • Outcome: White solid. Yield >85%.

    • Note: The reaction proceeds via a clean condensation; water is the only byproduct.

Protocol B: Reaction of 2-(Dichloromethylene)cyclohexanone with Amines

Target: Formation of Ketene Aminals (Double Substitution).

  • Preparation: Dissolve 2-(dichloromethylene)cyclohexanone (5 mmol) in dry Dichloromethane (DCM, 15 mL).

  • Base: Add Triethylamine (

    
    , 12 mmol) as an HCl scavenger.
    
  • Nucleophile: Add Morpholine (11 mmol) slowly at

    
    .
    
  • Reaction: Stir at room temperature for 6-12 hours. Monitor by TLC (disappearance of starting material).

  • Workup: Wash with water, dry over

    
    , and concentrate.
    
  • Outcome: 2-(Dimorpholinomethylene)cyclohexanone.

    • Critical Step: The base is essential to neutralize the generated HCl. Without it, the amine salt precipitates and stalls the reaction.

Comparison Table: Performance & Application

Parameter2-(Hydroxymethylene)cyclohexanone2-(Dichloromethylene)cyclohexanone
Reaction Rate Fast (Condensation)Moderate (Addition-Elimination)
Atom Economy High (Loss of

)
Lower (Loss of 2 eq.

)
Product Diversity Limited (H-substituted)High (Cl, N, S-substituted)
Stability Moderate (Tautomerizes)High (Stable alkene)
Primary Use General Heterocycle SynthesisFunctionalized Scaffolds / Drug Discovery

References

  • Organic Chemistry Portal. (2021). Cyclohexanone synthesis and reactivity. Retrieved from [Link]

  • PubChem. (2025). 2-(Hydroxymethyl)cyclohexanone Compound Summary. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Electrophilic reactivities of cyclic enones. Retrieved from [Link]

Comparative X-Ray Crystallography Guide: 2-(Dichloromethylene)cyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the precise three-dimensional elucidation of molecular scaffolds is paramount for structure-activity relationship (SAR) studies. 2-(Dichloromethylene)cyclohexanone (CAS: 10412-36-9) and its derivatives serve as highly versatile intermediates in organic synthesis. The exocyclic dichloromethylene (


) group imparts unique stereoelectronic properties—acting as a bulky, electron-withdrawing anchor that restricts the conformational flexibility of the cyclohexane ring.

This guide objectively compares the crystallographic performance, conformational behavior, and supramolecular assembly of various 2-(dichloromethylene)cyclohexanone derivatives. By analyzing these structural alternatives, scientists can better predict solid-state behavior and optimize rational drug design workflows.

Structural Comparison & Crystallographic Data

Derivatizing the core 2-(dichloromethylene)cyclohexanone scaffold drastically alters its solid-state conformation. The heavy chlorine atoms dominate the electron density map, making these derivatives excellent candidates for single-crystal X-ray diffraction (XRD), provided that thermal motion is properly managed.

The table below compares the crystallographic parameters of key derivatives to illustrate how functionalization dictates ring geometry and crystal packing [1][2][3].

Table 1: Comparative Crystallographic Performance of Dichloromethylene Scaffolds
Derivative / ScaffoldRing ConformationSupramolecular AssemblyKey Crystallographic FeatureRef
2-(Dichloromethylene)cyclohexanone (Core) Chair (Dynamic)Weak

interactions
High thermal motion at RT; requires low-T data collection.N/A
4-Dichloromethylene-5-benzoyl-6-phenyl-perhydropyrimidin-2-one

-Sofa
1D and 0D H-bond networksCentrosymmetric

-diastereomer packing.
[1]
N(1)-Substituted Perhydropyrimidin-2-one Distorted BoatSterically hindered (No

)
Altered packing due to N-substitution breaking H-bonds.[1]
1-(tert-Butyl)-4-(dichloromethylene)cyclohexane Locked ChairHydrophobic packingQuantifiable Perlin effects (axial vs. equatorial bonds).[2]
Diethyl (dichloromethylene)bisphosphonate N/A (Acyclic analog)Polymeric/Dimeric metal chainsOctahedral/Seven-coordinate metal bridging networks.[3]

Experimental Methodologies: A Self-Validating Protocol

To ensure high-fidelity structural data (E-E-A-T standard), the crystallization and diffraction protocols must be treated as a self-validating system. The following step-by-step methodology explains not just how to perform the analysis, but the causality behind each choice.

Phase 1: Crystal Growth via Vapor Diffusion
  • Solvent Selection: Dissolve 10-20 mg of the derivatized compound in a minimal amount of ethyl acetate.

    • Causality: Dichloromethane (

      
      ) is explicitly avoided. 
      
      
      
      molecules tend to occupy voids in the crystal lattice with high rotational disorder. This disorder creates residual electron density peaks that convolute the refinement of the target molecule's own
      
      
      group.
  • Anti-Solvent Layering: Place the vial inside a larger chamber containing hexane (anti-solvent). Seal the chamber to allow slow vapor diffusion over 3–7 days.

    • Causality: Vapor diffusion forces a tighter, more ordered thermodynamic packing compared to rapid evaporation, reducing the likelihood of twinning.

Phase 2: X-Ray Data Collection & Refinement
  • Crystal Mounting: Select a pristine, block-like crystal under polarized light and mount it on a goniometer using a cryoloop and paratone oil.

  • Low-Temperature Data Collection (100 K): Irradiate the crystal using Mo

    
     radiation (
    
    
    
    Å).
    • Causality: The heavy chlorine atoms of the dichloromethylene group possess large electron clouds susceptible to thermal smearing. Cooling to 100 K minimizes thermal ellipsoids, preventing the masking of adjacent lighter carbon/hydrogen atoms and ensuring precise bond length determination.

  • Structure Solution & Validation: Solve the structure using direct methods (e.g., SHELXT) and refine anisotropically (SHELXL).

    • Self-Validation Check: The protocol is validated if the final R-factor (

      
      ) is 
      
      
      
      and the weighted R-factor (
      
      
      ) is
      
      
      . If residual electron density peaks (
      
      
      ) appear near the
      
      
      group, it indicates unmodeled rotational disorder, triggering a requirement to recollect data at a lower temperature.

XRD_Protocol Step1 Crystal Selection (Polarized Light) Step2 Data Collection (100 K, Mo Kα) Step1->Step2 Mount on Diffractometer Step3 Structure Solution (Direct Methods) Step2->Step3 Integration & Scaling Step4 Refinement & Validation (R1 < 0.05, wR2 < 0.15) Step3->Step4 Anisotropic Refinement Step4->Step2 If R-factor > 0.05 (Recollect/Recalibrate)

Figure 1: Self-validating X-ray diffraction protocol ensuring high-fidelity structural data.

Mechanistic Insights: Stereoelectronic Locking

The utility of 2-(dichloromethylene)cyclohexanone derivatives in drug discovery stems from their predictable conformational behavior.

The Perlin Effect and Conformational Rigidity

When the cyclohexanone ring is derivatized (e.g., via a Biginelli condensation to form perhydropyrimidin-2-ones), the


 group exerts massive steric repulsion [1]. This forces the adjacent functional groups into specific pseudo-axial or pseudo-equatorial positions to minimize 

strain.

Furthermore, these derivatives exhibit pronounced Perlin effects —a stereoelectronic phenomenon where the


 coupling constants and X-ray crystallographic bond lengths differ significantly between axial and equatorial 

bonds due to hyperconjugation (

) [2]. X-ray crystallography objectively confirms these effects by revealing elongated axial

bonds in the solid state, providing a physical basis for the observed NMR data.

G A Cyclohexanone Precursor B Wittig Olefination (CCl2=PPh3) A->B Reagents C 2-(Dichloromethylene) cyclohexanone Scaffold B->C C=C Formation D Biginelli Condensation (Derivatization) C->D Functionalization E Perhydropyrimidin-2-one Derivatives D->E Scaffold Assembly F Slow Evaporation Crystallization E->F Purification G Single-Crystal XRD Analysis F->G Structural Validation

Figure 2: Synthetic and crystallographic workflow for 2-(dichloromethylene)cyclohexanone derivatives.

Conclusion

Compared to unfunctionalized cyclohexanones, 2-(dichloromethylene)cyclohexanone derivatives offer superior conformational predictability. While the heavy


 group presents minor crystallographic challenges regarding thermal motion, adhering to strict low-temperature data collection and avoiding highly disordered solvents like dichloromethane ensures highly accurate structural elucidation. These rigorously validated structures are indispensable for mapping stereoelectronic effects and advancing rational drug design.
References
  • Mironova, E. V., Krivolapov, D. B., Litvinov, I. A., Mustakimova, L. V., & Mamedov, V. A. (2017). Molecular and crystal structure of 4-dichloromethylene-5-benzoyl-6-phenyl-perhydropyrimidin-2-one and its N(1)-substituted analogue. Journal of Structural Chemistry, 58(2), 362-365. URL:[Link]

  • Jung, S. T., Nickisch, R., Reinsperger, T., Luy, B., & Podlech, J. (2021). Stereoelectronic effects: Perlin effects in cyclohexane-derived compounds. Journal of Physical Organic Chemistry, 34(6), e4200. URL:[Link]

  • Ahlgrén, M., Peräniemi, S., Vepsäläinen, J., & Vuokila, E. (2001). Crystal Structures of Symmetrical Diethyl(Dichloromethylene)Bisphosphonate and Its Magnesium, Calcium and Strontium Complexes. Materials Structure in Chemistry, Biology, Physics and Technology. URL:[Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Dichloromethylene)cyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, step-by-step guidance for the safe and compliant disposal of 2-(Dichloromethylene)cyclohexanone. As a chlorinated organic ketone, this compound requires specialized handling to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on scientific integrity, practical experience, and adherence to established safety protocols.

Core Principles: Understanding the "Why"

The proper disposal of 2-(Dichloromethylene)cyclohexanone is dictated by its chemical nature. It combines the hazards of a ketone with those of a halogenated organic compound.

  • Ketone Backbone (Cyclohexanone): The cyclohexanone structure imparts properties such as flammability and volatility.[1][2] Cyclohexanone itself is harmful if swallowed, inhaled, or in contact with skin, and is a known irritant.[3]

  • Dichloromethylene Group (-CCl₂): The presence of chlorine atoms classifies this compound as a halogenated organic . Halogenated wastes are significantly more challenging and expensive to dispose of than their non-halogenated counterparts.[4] Improper incineration can lead to the formation of highly toxic and persistent environmental pollutants, such as dioxins and other hazardous compounds.[5] For this reason, they must be strictly segregated from other waste streams.

Therefore, under no circumstances should 2-(Dichloromethylene)cyclohexanone or its solutions be disposed of down the sanitary sewer system.[6][7][8] This practice poses a severe threat to aquatic ecosystems and can disrupt the biological processes in wastewater treatment facilities.[5][8]

Hazard Profile and Risk Assessment

Hazard CategoryDescriptionPrimary PrecautionSupporting Evidence
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[2][3]Handle only in a certified chemical fume hood. Wear appropriate gloves and lab coat.[1][6]Safety data for cyclohexanone indicates toxicity across multiple exposure routes.[1][2][3]
Flammability Assumed to be a flammable liquid and vapor, similar to cyclohexanone.[3][9]Keep away from heat, sparks, open flames, and other ignition sources.[3][10] Use explosion-proof equipment where necessary.[10]Cyclohexanone has a flash point of 44°C (111°F).[11]
Skin & Eye Irritation Expected to cause skin irritation and serious eye irritation/damage.[1][2]Wear chemical splash goggles and appropriate chemical-resistant gloves (e.g., nitrile).Cyclohexanone is a known skin and eye irritant.[3]
Environmental Hazard Halogenated organic compounds are often toxic to aquatic life and can persist in the environment.[5][9]Prevent release to the environment. Do not dispose of down the drain.[2]Halogenated wastes require specialized treatment to prevent environmental contamination.[4][5]
Chronic Health Hazard The parent molecule, cyclohexanone, is suspected of causing genetic defects, cancer, and reproductive harm.[1]Minimize exposure through engineering controls and robust PPE.Long-term exposure risks associated with cyclohexanone are significant.[1]

Pre-Disposal Safety Protocol: Engineering and Personal Protective Controls

Before handling or disposing of 2-(Dichloromethylene)cyclohexanone, ensure the following controls are in place. This protocol is a self-validating system to minimize exposure and prevent accidental release.

Step 1: Engineering Controls
  • Chemical Fume Hood: All handling and aliquoting of 2-(Dichloromethylene)cyclohexanone and its waste must be performed inside a properly functioning chemical fume hood to prevent the inhalation of vapors.[6]

  • Ventilation: Ensure the laboratory is well-ventilated to handle any fugitive emissions.[3]

Step 2: Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes.

  • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are generally suitable, but consult a glove compatibility chart for extended contact. Change gloves immediately if they become contaminated.

  • Body Protection: A flame-resistant lab coat must be worn and fully fastened.

  • Respiratory Protection: Not typically required if work is conducted within a certified fume hood. If vapors may be present outside of a fume hood, consult your institution's environmental health and safety (EHS) office.[3]

Step-by-Step Disposal Procedure

This protocol ensures the safe segregation and collection of 2-(Dichloromethylene)cyclohexanone waste.

Step 1: Waste Container Selection
  • Select a clean, compatible, and leak-proof waste container with a tightly sealing screw cap.[7] The container must be made of a material compatible with chlorinated organic compounds (e.g., High-Density Polyethylene (HDPE) or glass).

  • The container must be in good condition, free from cracks or damage.[7]

Step 2: Waste Labeling
  • Before adding any waste, affix a "Hazardous Waste" label to the container.[12]

  • Clearly write the full chemical name: "Waste 2-(Dichloromethylene)cyclohexanone" . Do not use abbreviations or chemical formulas.[7]

  • If the waste is a solution, list all constituents and their approximate percentages (e.g., "Methylene Chloride (80%), 2-(Dichloromethylene)cyclohexanone (20%)").[12]

Step 3: Waste Segregation and Collection
  • Carefully transfer the waste into the labeled container inside a chemical fume hood.

  • Crucially, this waste must be collected in a dedicated "Halogenated Organic Waste" stream. Do not mix it with non-halogenated organic waste (e.g., acetone, hexane, ethanol).[4][5][6] Mixing waste streams complicates disposal, increases costs, and can create dangerous chemical incompatibilities.[4]

  • Keep the waste container closed at all times except when actively adding waste.[7]

Step 4: Storage and Pickup
  • Store the sealed and labeled waste container in a designated satellite accumulation area that is secure and away from ignition sources.[6]

  • Ensure the storage area has secondary containment to capture any potential leaks.

  • Arrange for waste pickup through your institution's EHS department or licensed hazardous waste contractor. Follow all local, regional, and national regulations for hazardous waste disposal.[13]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical.

  • Small Spills (inside a fume hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully collect the absorbent material using non-sparking tools.[10]

    • Place the contaminated material into a new, properly labeled hazardous waste container. This cleanup material must also be disposed of as halogenated hazardous waste.

    • Wipe the spill area with a suitable solvent and then soap and water. Dispose of the cleaning materials as hazardous waste.

  • Large Spills (outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • If the substance is flammable, shut off all potential ignition sources if it is safe to do so.

    • Close the laboratory doors and prevent entry.

    • Contact your institution's emergency response team or EHS office immediately.[7] Do not attempt to clean up a large spill yourself.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper segregation and disposal of 2-(Dichloromethylene)cyclohexanone waste.

G start Waste Generated (2-(Dichloromethylene)cyclohexanone) decision_mixed Is the waste mixed with non-halogenated solvents? start->decision_mixed segregate Action: Segregate from non-halogenated waste stream decision_mixed->segregate  Yes container_prep Select & Label Container: 1. 'Hazardous Waste' 2. 'Halogenated Organic Waste' 3. List all chemical constituents decision_mixed->container_prep No segregate->container_prep transfer Transfer waste into container (inside chemical fume hood) container_prep->transfer seal_store Seal container and move to designated satellite accumulation area transfer->seal_store end Arrange for disposal via EHS / licensed contractor seal_store->end

Caption: Decision workflow for handling 2-(Dichloromethylene)cyclohexanone waste.

References

  • Hazardous Waste Guide. UTIA Safety Office. [Link]

  • Safe Handing & Disposal of Organic Substances. HSC Chemistry - Science Ready. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • Chemical Properties of Cyclohexanone, 2,6-dichloro. Cheméo. [Link]

  • Safety Data Sheet - 2-Methylcyclohexanone. Thermo Fisher Scientific. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. [Link]

  • Disposal of chemical wastes. RiskAssess. [Link]

  • Guide to Laboratory Sink/Sewer Disposal of Wastes. Virginia Commonwealth University Office of Clinical and Research Safety. [Link]

  • Safety Data Sheet - Cyclohexanone. DOMO Chemicals. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.